molecular formula C5H5N3 B172664 1H-pyrazol-1-ylacetonitrile CAS No. 113336-22-4

1H-pyrazol-1-ylacetonitrile

Cat. No.: B172664
CAS No.: 113336-22-4
M. Wt: 107.11 g/mol
InChI Key: KQULXIRGBBDZKY-UHFFFAOYSA-N
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Description

1H-Pyrazol-1-ylacetonitrile is a valuable chemical building block in medicinal chemistry and drug discovery research. The compound features a pyrazole heterocycle, a privileged structure in drug design known to contribute to a wide spectrum of biological activities . Pyrazole-containing compounds are frequently explored as core scaffolds in developing novel therapeutic agents due to their demonstrated potential for anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . The nitrile group on the acetonitrile linker offers a versatile chemical handle for further synthetic elaboration, allowing researchers to create more complex molecules for structure-activity relationship studies or to link the pyrazole moiety to other pharmacophores. As such, this reagent is primarily used in organic synthesis and as a key intermediate in the construction of biologically active molecules for research purposes. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylacetonitrile
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InChI

InChI=1S/C5H5N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULXIRGBBDZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426910
Record name 1H-pyrazol-1-ylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-22-4
Record name 1H-pyrazol-1-ylacetonitrile
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Record name 2-(1H-pyrazol-1-yl)acetonitrile
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Foundational & Exploratory

"1H-pyrazol-1-ylacetonitrile" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazol-1-ylacetonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and a logical workflow for its preparation and analysis.

Chemical Structure and IUPAC Name

This compound is characterized by a pyrazole ring substituted at the N1 position with an acetonitrile group.

IUPAC Name: 2-(1H-pyrazol-1-yl)acetonitrile[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₅H₅N₃[1]
Molecular Weight 107.116 g/mol [1]
Density 1.11 g/cm³[1]
Boiling Point 243.1°C at 760 mmHg[1]
Flash Point 100.8°C[1]
Refractive Index 1.577[1]
Topological Polar Surface Area 41.6 Ų[1]
LogP (Predicted) -0.36[1]

Experimental Protocol: Synthesis of Pyrazole Derivatives

Objective: To synthesize a 1H-pyrazole derivative through a one-pot, three-component reaction.

Materials:

  • Phthalhydrazide (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile or ethyl cyanoacetate (1 mmol)

  • Sodium hydrogen carbonate (NaHCO₃) (1 mmol) as a catalyst[2]

  • Warm water

  • Ethanol for recrystallization

  • Reaction vessel (e.g., round-bottom flask)

  • Oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Combine phthalhydrazide (1 mmol), the selected aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and sodium hydrogen carbonate (1 mmol) in a clean, dry reaction vessel.[2]

  • Heat the mixture in an oil bath to 120°C with continuous stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-50 minutes.[2]

  • Once the reaction is complete, as indicated by TLC, remove the reaction vessel from the oil bath and allow it to cool to room temperature.[2]

  • Add warm water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.

Characterization: The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of pyrazole derivatives.

Synthesis_Workflow start Reactant Procurement synthesis One-Pot Synthesis start->synthesis Hydrazine, Aldehyde, Activated Methylene workup Reaction Work-up & Isolation synthesis->workup Crude Product purification Purification (Recrystallization) workup->purification characterization Structural Characterization purification->characterization Purified Product analysis Purity & Property Analysis characterization->analysis FT-IR, NMR, MS Data application Downstream Applications analysis->application Verified Compound end Final Product application->end

Caption: Workflow for the synthesis and analysis of pyrazole derivatives.

References

Spectroscopic Profile of 1H-pyrazol-1-ylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-1-ylacetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents a detailed analysis based on data from closely related pyrazole derivatives and computational predictions. The information is structured to serve as a valuable resource for the identification, characterization, and quality control of this compound and its analogues.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are derived from a combination of data from substituted pyrazole compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 (pyrazole ring)7.6 - 7.8d~2.0 - 3.0Expected to be a doublet due to coupling with H-4.
H-4 (pyrazole ring)6.3 - 6.5t~2.0 - 3.0Expected to be a triplet due to coupling with H-3 and H-5.
H-5 (pyrazole ring)7.8 - 8.0d~2.0 - 3.0Expected to be a doublet due to coupling with H-4.
-CH₂- (acetonitrile)5.1 - 5.3s-A singlet, as there are no adjacent protons. The electronegativity of the pyrazole ring and the cyano group will cause a downfield shift.[1]

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-3 (pyrazole ring)~139The chemical shift is influenced by the adjacent nitrogen atom.
C-4 (pyrazole ring)~107Typically the most shielded carbon in the pyrazole ring.
C-5 (pyrazole ring)~130The chemical shift is influenced by the adjacent nitrogen atom.
-CH₂- (acetonitrile)45 - 50The carbon is attached to the pyrazole nitrogen and the cyano group.
-C≡N (nitrile)115 - 120Characteristic chemical shift for a nitrile carbon.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H stretch (aromatic)3100 - 3150MediumCharacteristic of C-H bonds in the pyrazole ring.[2]
C≡N stretch (nitrile)2240 - 2260Sharp, MediumA characteristic and diagnostic peak for the nitrile group.
C=N stretch (pyrazole ring)1550 - 1600Medium to StrongRing stretching vibrations of the pyrazole moiety.[3]
C=C stretch (pyrazole ring)1450 - 1500Medium to StrongRing stretching vibrations of the pyrazole moiety.[3]
C-H bend (in-plane)1000 - 1300MediumBending vibrations of the C-H bonds in the pyrazole ring.
C-H bend (out-of-plane)750 - 850StrongCharacteristic out-of-plane bending for the pyrazole ring.

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+107.05Molecular ion peak corresponding to the molecular formula C₅H₅N₃.
[M+H]+108.06Protonated molecular ion, commonly observed in ESI and CI.
[M+Na]+130.04Sodium adduct, often seen in ESI.
[M-HCN]+80.04Fragmentation via loss of a hydrogen cyanide molecule from the pyrazole ring.
[M-N₂]+79.05Loss of a nitrogen molecule, a common fragmentation pathway for pyrazoles.[4]
[C₄H₄N]+66.03A possible fragment resulting from the cleavage of the pyrazole ring.

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. These protocols are based on standard laboratory practices.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for oils): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Thermo Nicolet instrument.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Chemical Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

A flowchart outlining the general procedure for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predictive and comparative data presented herein.

References

The Genesis and Synthetic Evolution of 1H-Pyrazol-1-ylacetonitrile: A Cornerstone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-1-ylacetonitrile, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry. Its discovery and the subsequent development of its synthetic routes have paved the way for the creation of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for this compound. Detailed experimental protocols for its preparation are presented, along with a summary of quantitative data to aid in reproducible and scalable synthesis. Furthermore, this document explores the applications of this versatile intermediate in drug development, highlighting its importance as a scaffold in the synthesis of biologically active molecules.

Introduction: The Rise of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged scaffold in drug discovery. The pioneering synthesis of a substituted pyrazole by Ludwig Knorr in 1883, followed by the first synthesis of the parent pyrazole by Buchner in 1889, marked the beginning of extensive research into this class of compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a cyanomethyl group at the N1 position of the pyrazole ring, to form this compound, provides a versatile handle for further chemical modifications, making it a highly valuable intermediate in the synthesis of complex drug molecules.

Discovery and Historical Perspective

The first synthesis of this compound is primarily achieved through the N-alkylation of pyrazole. This method involves the reaction of pyrazole with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. While the exact date of its first synthesis is not prominently documented in a single seminal paper, the principle of N-alkylation of azoles was well-established in the mid-20th century. Early investigations into the reactivity of pyrazole and its derivatives laid the groundwork for the synthesis of a wide range of N-substituted pyrazoles. The utility of this compound as a synthetic intermediate gained significant attention with the increasing demand for novel heterocyclic compounds in pharmaceutical research.

The historical development of pyrazole chemistry accelerated in the 1980s with the advent of more sophisticated regioselective substitution techniques.[2] The introduction of the nitrile group into the pyrazole system was a significant milestone, providing a reactive site for conversion into amines, carboxylic acids, and other functional groups crucial for building pharmacologically active molecules.[2]

Synthetic Methodologies

The primary and most direct route for the synthesis of this compound is the N-alkylation of pyrazole with a haloacetonitrile. This reaction is typically carried out in a suitable solvent with a base to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the haloacetonitrile.

General Reaction Scheme

G pyrazole Pyrazole plus1 + haloacetonitrile Haloacetonitrile (X-CH2-CN) arrow Base, Solvent product This compound plus2 + salt Salt (B-H+ X-)

General N-alkylation of pyrazole.
Key Experimental Parameters and Quantitative Data

The efficiency of the N-alkylation reaction is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. A summary of various reported conditions is provided in the table below.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature285(Hypothetical data based on general procedures)
Potassium Carbonate (K2CO3)Acetonitrile (CH3CN)Reflux692(Hypothetical data based on general procedures)
Triethylamine (Et3N)Dichloromethane (CH2Cl2)Room Temperature2475(Hypothetical data based on general procedures)
Cesium Carbonate (Cs2CO3)Dimethylformamide (DMF)801>95[3]

Note: The data in this table is illustrative and compiled from general knowledge of similar reactions. Specific yields may vary based on the precise experimental conditions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

Materials:

  • Pyrazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Chloroacetonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of pyrazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Chloroacetonitrile (1.1 eq.) is then added dropwise to the mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

Materials:

  • Pyrazole

  • Potassium Carbonate (anhydrous)

  • Bromoacetonitrile

  • Anhydrous Acetonitrile

Procedure:

  • A mixture of pyrazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and bromoacetonitrile (1.2 eq.) in anhydrous acetonitrile is stirred at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by crystallization or column chromatography to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The nitrile functionality can be readily transformed into other key groups, such as amines and carboxylic acids, which are essential for creating molecules with specific biological activities.

G start This compound reduction Reduction (e.g., H2/Raney Ni, LiAlH4) start->reduction hydrolysis Hydrolysis (Acid or Base) start->hydrolysis amine 2-(1H-Pyrazol-1-yl)ethanamine reduction->amine acid 2-(1H-Pyrazol-1-yl)acetic acid hydrolysis->acid drug1 Antiviral Agents amine->drug1 drug2 Kinase Inhibitors amine->drug2 drug3 Anticonvulsants acid->drug3

Synthetic utility of this compound.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are known to interact with a wide range of biological targets. For instance, pyrazole-based compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in various diseases. The structural motif provided by this compound allows for the precise positioning of functional groups to achieve high-affinity binding to these targets.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and adaptable platform for the synthesis of novel therapeutic agents. The development of efficient and scalable synthetic routes to this key intermediate, primarily through the N-alkylation of pyrazole, has been instrumental in advancing drug discovery programs. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and innovation in the field, enabling the continued exploration of the vast chemical space accessible from this valuable building block. The rich history and broad applicability of pyrazole derivatives underscore the enduring importance of this compound in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to the Tautomerism and Isomerism of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and isomerism of 1H-pyrazol-1-ylacetonitrile, a key heterocyclic building block in medicinal chemistry. This document outlines the synthesis, characterization, and theoretical considerations of its various isomeric forms, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. This compound and its isomers serve as versatile synthons, enabling the introduction of a cyanomethyl group, which can be further elaborated into various functional moieties. Understanding the tautomeric and isomeric landscape of this molecule is paramount for controlling reaction outcomes and establishing clear structure-activity relationships (SAR).

Isomerism in Pyrazolylacetonitrile

The substitution of an acetonitrile group onto the pyrazole ring can result in three positional isomers: this compound, 1H-pyrazol-3-ylacetonitrile, and 1H-pyrazol-4-ylacetonitrile. Furthermore, the 3- and 5-positions of the pyrazole ring are subject to prototropic tautomerism.

Positional Isomerism

The cyanomethyl group can be attached to either of the two nitrogen atoms or any of the three carbon atoms of the pyrazole ring. The N-substituted isomers are generally more stable than the C-substituted isomers where the aromaticity of the pyrazole ring is disrupted. The three key positional isomers that maintain the aromatic pyrazole ring are:

  • This compound: The acetonitrile group is attached to the N1 position.

  • 1H-pyrazol-3-ylacetonitrile: The acetonitrile group is attached to the C3 position.

  • 1H-pyrazol-4-ylacetonitrile: The acetonitrile group is attached to the C4 position.

Figure 1: Positional isomers of pyrazolylacetonitrile.

Tautomerism

For pyrazoles with a substituent at the C3 (or C5) position, prototropic tautomerism can occur, leading to an equilibrium between the 3-substituted and 5-substituted forms. In the case of 1H-pyrazol-3-ylacetonitrile, it exists in equilibrium with 1H-pyrazol-5-ylacetonitrile. The position of this equilibrium is influenced by factors such as the nature of the substituent, the solvent, and the temperature.

Computational studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups tend to favor the N1-H tautomer.

Figure 2: Tautomeric equilibrium of 3(5)-pyrazolylacetonitrile.

Synthesis of Pyrazolylacetonitrile Isomers

The synthesis of pyrazolylacetonitrile isomers can be achieved through various methods, primarily involving the N-alkylation of pyrazole or the construction of the pyrazole ring from appropriate precursors. The regioselectivity of the synthesis is a key challenge.

Synthesis of this compound

Direct N-alkylation of pyrazole with a haloacetonitrile is a common approach. The reaction of pyrazole with 2-chloroacetonitrile in the presence of a base typically yields a mixture of this compound and 1H-pyrazol-2-ylacetonitrile (which is the same as the 1-yl isomer due to symmetry in the unsubstituted pyrazole).

Experimental Protocol: N-Alkylation of Pyrazole

  • Materials: Pyrazole, sodium hydride (NaH), anhydrous acetonitrile (CH₃CN), 2-chloroacetonitrile.

  • Procedure:

    • A solution of pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL) is stirred at 50 °C.

    • Sodium hydride (3.0 mmol) is added portion-wise to the solution.

    • The mixture is stirred for 30 minutes at 50 °C.

    • 2-Chloroacetonitrile (1.2 mmol) is added dropwise via a syringe.

    • The reaction is stirred at 50 °C for 12-24 hours, with progress monitored by TLC.

    • Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

    • The crude product is purified by column chromatography on silica gel.

G cluster_workflow Synthesis of this compound pyrazole Pyrazole product This compound pyrazole->product + 2-Chloroacetonitrile (in CH3CN, 50°C) na_h NaH na_h->pyrazole Deprotonation chloroacetonitrile 2-Chloroacetonitrile purification Purification (Column Chromatography) product->purification

Figure 3: Workflow for the synthesis of this compound.

Synthesis of 1H-pyrazol-3(5)-ylacetonitrile

The synthesis of C-substituted pyrazolylacetonitriles often involves the construction of the pyrazole ring from precursors already containing the cyanomethyl group. One potential route is the reaction of a β-ketonitrile with hydrazine.

Experimental Protocol: Knorr-type Pyrazole Synthesis

  • Materials: A suitable β-ketonitrile (e.g., 3-oxopentanedinitrile), hydrazine hydrate.

  • Procedure:

    • The β-ketonitrile (1.0 equiv) is dissolved in a suitable solvent such as ethanol.

    • Hydrazine hydrate (1.0 equiv) is added to the solution.

    • The reaction mixture is heated under reflux for a specified time, monitored by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is purified by recrystallization or column chromatography to yield the 3(5)-substituted pyrazolylacetonitrile.

Spectroscopic Characterization and Data

The differentiation of pyrazolylacetonitrile isomers relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy. While specific data for the parent compounds are scarce in the literature, data from substituted analogs can provide valuable guidance for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the substituents. For this compound, one would expect three distinct signals for the ring protons, while the methylene protons of the acetonitrile group would appear as a singlet. In 1H-pyrazol-4-ylacetonitrile, the C3 and C5 protons would be equivalent, leading to a single signal for these two protons.

¹³C NMR: The chemical shifts of the pyrazole ring carbons also provide clear differentiation. The carbon bearing the cyanomethyl group will show a characteristic shift, and the chemical shifts of the other ring carbons will be influenced by the position of this substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyrazolylacetonitrile Isomers (Predicted values based on analogous compounds and general pyrazole NMR data)

CompoundPosition¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
This compound H-3~7.5C-3
H-4~6.3C-4
H-5~7.6C-5
-CH₂-~5.1-CH₂-
-CN--CN
1H-pyrazol-3-ylacetonitrile H-4~6.4C-3
H-5~7.6C-4
NH~12.5C-5
-CH₂-~3.8-CH₂-
-CN--CN
1H-pyrazol-4-ylacetonitrile H-3, H-5~7.6C-3, C-5
NH~12.8C-4
-CH₂-~3.7-CH₂-
-CN--CN
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of pyrazolylacetonitriles are characterized by several key absorption bands. The most prominent will be the C≡N stretching vibration of the nitrile group.

Table 2: Characteristic FTIR Absorption Bands for Pyrazolylacetonitriles

Functional GroupVibration ModeWavenumber (cm⁻¹)
N-H (for C-substituted isomers)Stretching3100-3300 (broad)
C-H (aromatic)Stretching3000-3100
C≡NStretching2240-2260
C=N, C=C (ring)Stretching1400-1600

Separation of Isomers

The separation of positional isomers of pyrazolylacetonitrile can be challenging due to their similar polarities. Column chromatography is the most common method for their separation.

Experimental Protocol: Chromatographic Separation

  • Stationary Phase: Silica gel is the most commonly used stationary phase for normal-phase chromatography.

  • Mobile Phase: A solvent system with a gradient of polarity is typically employed. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • The crude mixture of isomers is dissolved in a minimal amount of the mobile phase.

    • The solution is loaded onto a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC to identify and combine those containing the pure isomers.

separation_workflow cluster_separation Separation of Pyrazolylacetonitrile Isomers crude_mixture Crude Mixture (Isomers) column_chromatography Silica Gel Column Chromatography crude_mixture->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_isomers Pure Isomers tlc_analysis->pure_isomers Combine pure fractions

Figure 4: General workflow for the chromatographic separation of pyrazolylacetonitrile isomers.

Conclusion

The tautomerism and isomerism of this compound present both challenges and opportunities in the synthesis of novel pyrazole-based compounds. A thorough understanding of the factors governing the formation and stability of these isomers is essential for the rational design of synthetic routes and the unambiguous characterization of the final products. While direct experimental data for the parent pyrazolylacetonitrile isomers is limited, the information presented in this guide, drawn from analogous structures and theoretical principles, provides a solid foundation for researchers in this field. Further computational and experimental studies are warranted to provide a more complete quantitative picture of the tautomeric and isomeric landscape of this important heterocyclic scaffold.

A Comprehensive Technical Guide to the Solubility and Stability Profile of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-1-ylacetonitrile is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development and formulation. This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility and stability profile for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation. This guide serves as a foundational resource for researchers to generate the necessary data to advance their research and development efforts.

Physicochemical Properties of this compound

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These predicted values can serve as a preliminary guide for experimental design.

PropertyPredicted ValueData Source
Molecular FormulaC₅H₅N₃PubChem
Molecular Weight107.11 g/mol PubChem
XLogP3-0.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Note: These values are computationally predicted and require experimental verification.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established across a range of relevant solvents and pH conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (purity > 99%)

  • Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG 400), propylene glycol.

  • Shaking incubator or orbital shaker with temperature control.

  • Centrifuge.

  • HPLC system with a suitable column (e.g., C18) and a validated analytical method for this compound.

  • Vials and syringes with appropriate filters (e.g., 0.22 µm PTFE).

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
Purified Water37
0.1 N HCl25
0.1 N HCl37
pH 7.4 Phosphate Buffer25
pH 7.4 Phosphate Buffer37
Ethanol25
Methanol25
Acetonitrile25
PEG 40025
Propylene Glycol25

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (e.g., 24-72h at 25°C/37°C) prep2->equil1 sep1 Centrifuge samples equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[2][3] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to accelerate the degradation process and identify likely degradation pathways.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • At each time point, withdraw a sample, neutralize if necessary, and analyze by HPLC.

  • Monitor for the appearance of new peaks and the decrease in the main peak area. Use a PDA detector to check for peak purity.

Data Presentation:

Stress ConditionDurationAssay of this compound (%)Number of DegradantsMajor Degradant (RRT)
0.1 N HCl, 80°C2 hours
8 hours
0.1 N NaOH, RT2 hours
8 hours
3% H₂O₂, RT2 hours
8 hours
Dry Heat, 105°C24 hours
Photostability (Solid)ICH Q1B
Photostability (Solution)ICH Q1B
Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to propose a shelf-life for the drug substance under recommended storage conditions.[4][5]

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Procedure:

  • Package the this compound in a container that simulates the proposed commercial packaging.

  • Place the samples in stability chambers maintained at the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation:

Accelerated Stability Data (40 °C ± 2 °C / 75% RH ± 5% RH)

Test ParameterSpecificationInitial3 Months6 Months
AppearanceWhite to off-white solid
Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
Any Unspecified Impurity (%)NMT 0.1

Visualization of Logical Relationships in Stability Testing

G cluster_forced Forced Degradation cluster_formal Formal Stability Studies cluster_outcome Outcome forced Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) pathway Identify Degradation Pathways & Develop Stability-Indicating Method forced->pathway accelerated Accelerated Stability (40°C/75%RH) pathway->accelerated longterm Long-Term Stability (25°C/60%RH) pathway->longterm shelflife Establish Shelf-Life & Storage Conditions accelerated->shelflife longterm->shelflife

Caption: Logical Flow of Stability Testing.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the successful development of products containing this compound. While specific experimental data for this compound is not yet widely published, the methodologies outlined herein provide a clear path for researchers to comprehensively characterize this promising molecule.

References

The Emerging Therapeutic Potential of 1H-Pyrazol-1-ylacetonitrile: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazol-1-ylacetonitrile scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the potential biological activities of this core structure and its derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. Drawing from available scientific literature and patent filings, this document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways implicated in the therapeutic action of these compounds. The presented information aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility. The introduction of an acetonitrile moiety at the N1 position of the pyrazole ring, forming the this compound core, offers a unique structural framework with the potential for diverse biological interactions. This guide explores the current understanding of the therapeutic promise of this specific chemical class.

Potential Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition

Kinase inhibition is a key mechanism of action for many targeted cancer therapies. Specific derivatives of this compound have been identified as potent kinase inhibitors. For instance, the compound 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile has been cited in patent literature as a kinase inhibitor, suggesting its potential in oncology. While specific IC50 values for this compound are not publicly disclosed, its structural features are consistent with other known kinase inhibitors.

Another notable derivative, 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile , has been evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The compound demonstrated a broad spectrum of activity, and the mean growth inhibition percentages are presented in the table below.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer screening data for a key derivative of this compound.

Compound NameCancer Cell Line PanelConcentration (μM)Mean Growth Percent (%)
2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrileNCI-60 Cell Line Panel1053

Table 1: In vitro anticancer activity of a this compound derivative.

Implicated Signaling Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell cycle progression, proliferation, and survival. Inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are prominent mechanisms.

anticancer_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Pyrazole This compound Derivative Pyrazole->EGFR Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Pyrazole->CyclinD_CDK46 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F | G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Figure 1: Potential anticancer signaling pathways targeted by this compound derivatives.
Experimental Protocols

  • Kinase Reaction: A reaction mixture is prepared containing the this compound derivative, EGFR kinase, a fluorescein-labeled substrate, and ATP in a kinase reaction buffer.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody is added.

  • Signal Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of EGFR by the test compound results in a decrease in the FRET signal.

  • Kinase Reaction: The test compound is incubated with CDK2/Cyclin A enzyme, a substrate (e.g., histone H1), and ATP.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Luminescence Measurement: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. A decrease in luminescence indicates inhibition of CDK2.

Potential Anti-inflammatory Activity

Structurally related pyrazole derivatives have demonstrated significant anti-inflammatory properties, suggesting that the this compound scaffold may also be a valuable starting point for the development of new anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines

Inflammation is a complex biological response involving the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). Certain pyrazole derivatives bearing acetic acid moieties, which share structural similarities with the acetonitrile group, have been shown to inhibit the expression of these cytokines.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of a structurally related pyrazole derivative.

Compound NameAssayCell LineIC50 (µM)
2-(3-(4-(carboxymethoxy)phenyl)-5-methyl-4-(quinolin-6-yloxy)-1H-pyrazol-1-yl)acetic acidIL-6 Expression InhibitionBV2 microglia9.562

Table 2: In vitro anti-inflammatory activity of a pyrazole derivative structurally related to this compound.[4]

Implicated Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response and the production of pro-inflammatory cytokines like IL-6.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Pyrazole This compound Derivative Pyrazole->IKK Inhibition IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB | NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6)

Figure 2: Potential anti-inflammatory signaling pathway modulated by this compound derivatives.
Experimental Protocols

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in an assay buffer. A solution of arachidonic acid (substrate) is also prepared.

  • Incubation: The test compound is pre-incubated with the enzyme solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined.

Potential Antimicrobial Activity

The pyrazole scaffold is present in several known antimicrobial agents. Derivatives of this compound are therefore also being investigated for their potential to combat bacterial and fungal infections.

Spectrum of Activity

Studies on related pyrazole carbonitrile derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives against various microorganisms.

Compound ClassMicroorganismStrainMIC (µg/mL)
2,3-dihydro-1H-pyrazole-4-carbonitrile derivativesStaphylococcus aureusATCC 232354 - 2048
Escherichia coliATCC 259224 - 2048
Candida albicansATCC 20914 - 2048

Table 3: In vitro antimicrobial activity of pyrazole derivatives.[5]

Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The available data, primarily from studies on its derivatives, indicate that this chemical class can exhibit potent biological activities through mechanisms such as kinase inhibition and modulation of inflammatory pathways.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Further investigation into the specific molecular targets and signaling pathways affected by these compounds is crucial for their rational design and optimization as drug candidates. The development of in vivo models will also be essential to validate the therapeutic potential of this exciting class of molecules.

References

The Versatility of the 1H-Pyrazol-1-ylacetonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazol-1-ylacetonitrile core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and the synthetic tractability of the appended acetonitrile group, make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this versatile scaffold.

Kinase Inhibition: A Primary Focus for Drug Discovery

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The this compound scaffold has proven to be a valuable building block in the creation of potent inhibitors for several key oncogenic kinases.

c-Met Kinase Inhibitors

The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, survival, and migration.[1] Aberrant c-Met signaling is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[1][2] Several patents describe the use of the this compound moiety in the synthesis of imidazotriazine and imidazopyrimidine derivatives as potent c-Met inhibitors.[2]

A key synthetic intermediate, 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile, has been reported in the patent literature as a c-Met inhibitor.[2]

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is another important target in oncology, particularly in acute myeloid leukemia (AML). A study on the design and synthesis of novel pyrazole derivatives identified compounds with a this compound core that exhibited significant inhibitory activity against FLT3 kinase.[1]

ROS1 Tyrosine Kinase Inhibitors

The ROS1 proto-oncogene is a receptor tyrosine kinase that, when rearranged, can act as a potent oncogenic driver in various cancers, including non-small cell lung cancer. Research has led to the development of phenylbipyridinylpyrazole derivatives from a 2-(...-1H-pyrazol-1-yl)acetonitrile precursor that have shown promise as ROS1 tyrosine kinase inhibitors.[4]

Antiproliferative Activity Beyond Kinase Inhibition

While kinase inhibition is a major application, derivatives of the this compound scaffold have also demonstrated broader antiproliferative effects against various cancer cell lines. A series of phenylbipyridinylpyrazoles, synthesized from a 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile intermediate, were screened against the NCI-60 panel of human tumor cell lines.[5][6] Several of these compounds exhibited significant and broad-spectrum antiproliferative activity.[5][6]

Quantitative Biological Data

The following table summarizes the reported biological activities of representative compounds derived from the this compound scaffold.

Compound ID/ReferenceTargetActivity (IC50/GI50)Cell Line(s)
Compound 10f [1]FLT3 Kinase1.74 µM-
Compound 5c [5]-Mean Growth of 53% at 10 µMNCI-60 Panel
Compound 5h [5]-Mean Growth of 58% at 10 µMNCI-60 Panel
Compound 5e [5]-96% Growth Inhibition at 10 µMLeukemia SR

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are key experimental protocols for the synthesis of this compound derivatives.

General Synthesis of 2-(...-1H-pyrazol-1-yl)acetonitrile Derivatives

A common synthetic route involves the N-alkylation of a substituted pyrazole with iodoacetonitrile.

Example Protocol: [5] To a solution of the substituted pyrazole in acetone, potassium carbonate is added, followed by iodoacetonitrile. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired 2-(...-1H-pyrazol-1-yl)acetonitrile derivative.

Suzuki Coupling for Further Derivatization

The pyrazolylacetonitrile scaffold can be further functionalized using cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl or heteroaryl moieties.

Example Protocol: [5] A mixture of the 2-(4-(2-chloropyridin-4-yl)-3-(...)-1H-pyrazol-1-yl)acetonitrile, a substituted boronic acid, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., acetonitrile/water) is heated under an inert atmosphere. After the reaction is complete, the product is extracted and purified by chromatography.

Visualizing the Scientific Workflow and Pathways

Diagrams are essential for illustrating complex relationships and processes in medicinal chemistry research.

G General Workflow for Synthesis and Screening A Substituted Pyrazole C N-Alkylation A->C B Iodoacetonitrile B->C D This compound Core C->D E Further Derivatization (e.g., Suzuki Coupling) D->E F Library of Derivatives E->F G Biological Screening (e.g., Kinase Assays, Cell Proliferation) F->G H SAR Analysis G->H I Lead Compound H->I

Caption: Synthetic and screening workflow for pyrazolylacetonitrile derivatives.

G Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->P Blocks

Caption: Inhibition of c-Met signaling by pyrazolylacetonitrile derivatives.

Conclusion and Future Directions

The this compound scaffold has demonstrated considerable utility in the development of kinase inhibitors and other antiproliferative agents. The synthetic accessibility and the ease of diversification make it an ideal starting point for generating compound libraries for high-throughput screening. Future research in this area could focus on exploring a wider range of biological targets, optimizing the pharmacokinetic properties of existing lead compounds, and employing computational methods to guide the design of next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

A Theoretical and Computational Chemistry Deep Dive into 1H-pyrazol-1-ylacetonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Computational Study

1H-pyrazol-1-ylacetonitrile is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A thorough theoretical and computational analysis of this molecule can provide fundamental insights into its structural, electronic, and spectroscopic properties, which are crucial for understanding its reactivity, potential intermolecular interactions, and for the rational design of new derivatives with enhanced therapeutic potential.

This whitepaper outlines a comprehensive in-silico workflow for the characterization of this compound, from geometry optimization and vibrational analysis to the exploration of its electronic structure and spectroscopic signatures.

Computational Methodology: A Step-by-Step Protocol

The theoretical investigation of this compound would typically involve the following computational steps, primarily using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for systems of this nature.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor and builder.

  • Quantum Chemical Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used for the calculations.

  • Method and Basis Set Selection: A common and reliable level of theory for this type of molecule is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

  • Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule.

  • Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared and Raman spectra.

A logical workflow for such a computational study is depicted below.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_validation Experimental Validation mol_build Molecular Structure Generation (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Wavefunction nmr_shifts NMR Chemical Shifts (GIAO Method) geom_opt->nmr_shifts Wavefunction vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra Frequencies & Intensities exp_data Comparison with Experimental Data (FT-IR, NMR, X-ray) struct_params->exp_data vib_spectra->exp_data nmr_shifts->exp_data

Computational Chemistry Workflow
Spectroscopic Properties Prediction

2.2.1. Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies and their corresponding intensities allow for the simulation of the infrared and Raman spectra. These theoretical spectra are invaluable for interpreting and assigning the peaks in experimentally recorded spectra.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.

Protocol:

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.

  • Calculation: The GIAO calculation is performed on the previously optimized geometry using a suitable DFT functional and basis set.

  • Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_calc. The shielding tensor of the reference compound must be calculated at the same level of theory.

Electronic Structure Analysis

2.3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability.

2.3.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).

Presentation of Predicted Data

The quantitative results from the computational studies would be systematically organized into tables for clarity and ease of comparison with potential experimental data.

Structural Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) would be tabulated and compared with standard values or experimental data if available. A proposed atom numbering scheme for this compound is shown below.

Atom Numbering for this compound

Table 1: Template for Calculated Bond Lengths (Å) and Bond Angles (°) for this compound

ParameterCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Lengths (Å)
N1-N2valuevalue
N2-C3valuevalue
C3-C4valuevalue
C4-C5valuevalue
C5-N1valuevalue
N1-C6valuevalue
C6-C7valuevalue
C7≡N8valuevalue
Bond Angles (°)
C5-N1-N2valuevalue
N1-N2-C3valuevalue
N2-C3-C4valuevalue
C3-C4-C5valuevalue
C4-C5-N1valuevalue
N2-N1-C6valuevalue
N1-C6-C7valuevalue
C6-C7-N8valuevalue
Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies would be presented, along with their assignments.

Table 2: Template for Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹)Intensity (km/mol)Assignment
valuevalueν(C≡N) stretching
valuevalueν(C-H) aromatic stretching
valuevalueν(C=C) ring stretching
valuevalueν(C=N) ring stretching
valuevalueδ(C-H) in-plane bending
valuevalueγ(C-H) out-of-plane bending
Electronic Properties

Key electronic properties derived from the calculations would be summarized.

Table 3: Template for Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)value
LUMO Energy (eV)value
HOMO-LUMO Gap (eV)value
Dipole Moment (Debye)value

Experimental Validation: Bridging Theory and Reality

While this guide focuses on the theoretical and computational aspects, it is crucial to emphasize that the validation of computational results against experimental data is a cornerstone of robust scientific inquiry.

Synthesis and Crystallization

The first step in experimental validation would be the synthesis and purification of this compound, followed by the growth of single crystals suitable for X-ray diffraction.

X-ray Crystallography

Protocol:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • The diffraction data is processed to solve the crystal structure, yielding precise bond lengths, bond angles, and information about the crystal packing.

This experimental data would serve as the "gold standard" for validating the calculated geometric parameters.

Spectroscopic Characterization

Protocol (FT-IR and FT-Raman):

  • The FT-IR spectrum is recorded using a KBr pellet or as a thin film.

  • The FT-Raman spectrum is recorded on a solid sample.

  • The experimental vibrational frequencies, intensities, and band shapes are compared with the scaled theoretical spectra to confirm the assignments of the vibrational modes.

Protocol (NMR):

  • The ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The experimental chemical shifts are compared with the GIAO-calculated values to confirm the molecular structure.

Conclusion

A comprehensive theoretical and computational study of this compound, following the methodologies outlined in this whitepaper, would provide a wealth of information about its fundamental properties. This knowledge is invaluable for understanding its chemical behavior and for guiding the future design and synthesis of novel pyrazole-based compounds with tailored properties for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to advancing our understanding of such important molecular systems.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1H-pyrazol-1-ylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of pyrazole with a haloacetonitrile.

Core Synthesis Pathway

The primary route for synthesizing this compound is through the direct N-alkylation of pyrazole with a suitable cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of the haloacetonitrile.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is adapted from analogous syntheses of substituted pyrazole-1-acetonitriles.[1]

Materials:

  • Pyrazole

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension (approximately 5-10 mL of acetone per gram of pyrazole).

  • Reagent Addition: To the stirred suspension, add bromoacetonitrile (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic solution with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the N-alkylation of pyrazoles with haloacetonitriles, based on analogous procedures.

ParameterValue/ConditionReference
Starting Material PyrazoleN/A
Reagent Bromoacetonitrile[1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent Acetone[1]
Temperature Reflux[1]
Reaction Time ~24 hours[1]
Yield Not explicitly reported for the unsubstituted product, but generally moderate to high for N-alkylation of pyrazoles.

Visualizing the Synthesis Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_reagents Add Pyrazole and K₂CO₃ to flask start->add_reagents add_solvent Add anhydrous Acetone add_reagents->add_solvent add_bromoacetonitrile Add Bromoacetonitrile add_solvent->add_bromoacetonitrile Stirring suspension reflux Heat to reflux for 12-24h add_bromoacetonitrile->reflux cool Cool to room temperature reflux->cool filter_solids Filter inorganic solids cool->filter_solids concentrate Concentrate filtrate filter_solids->concentrate dissolve Dissolve in organic solvent concentrate->dissolve wash Wash with water dissolve->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry final_concentrate Concentrate to yield product dry->final_concentrate end End Product: This compound final_concentrate->end

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While direct N-alkylation with haloacetonitriles is a common method, other strategies for pyrazole N-alkylation exist and could be adapted for this synthesis. These include:

  • Mitsunobu Reaction: This method involves the reaction of pyrazole with an alcohol (in this case, hydroxyacetonitrile) in the presence of a phosphine and an azodicarboxylate.

  • Acid-Catalyzed Alkylation: Alkylation using electrophiles like trichloroacetimidates under acidic conditions has also been reported for pyrazoles.[2][3][4]

The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The provided protocol represents a robust and generally applicable method for the preparation of this compound.

References

Application Notes and Protocols for the One-Pot Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazol-1-ylacetonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. The pyrazole nucleus is a common scaffold in many pharmaceuticals. The introduction of an acetonitrile moiety at the N1 position provides a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This document provides a detailed protocol for the efficient one-pot synthesis of this compound via the N-alkylation of pyrazole with chloroacetonitrile.

Principle of the Method

The synthesis of this compound is achieved through a direct N-alkylation of the pyrazole ring with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[1] The reaction proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, forming a pyrazolide anion. This nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, resulting in the formation of the desired N-alkylated product and a salt byproduct. The one-pot nature of this protocol simplifies the synthetic procedure, reduces waste, and improves overall efficiency.

Experimental Protocols

Materials and Equipment
  • Pyrazole

  • Chloroacetonitrile or Bromoacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from general procedures for the N-alkylation of pyrazoles using a strong base.[2]

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

2. Deprotonation:

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.

3. Alkylation:

  • Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

4. Work-up:

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2 x volume of DMF).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain pure this compound.

Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and is often preferred for its operational simplicity and safety.

1. Reaction Setup:

  • To a round-bottom flask, add pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).

2. Alkylation:

  • Add chloroacetonitrile (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC.

3. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

4. Purification:

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for the one-pot synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.

ParameterProtocol 1 (NaH/DMF)Protocol 2 (K₂CO₃/MeCN)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)
Temperature 0 °C to Room TemperatureReflux (~82 °C)
Reaction Time 4 - 12 hours6 - 18 hours
Typical Yield Good to ExcellentModerate to Good

Mandatory Visualizations

Reaction Signaling Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrazole Pyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide Deprotonation Haloacetonitrile Haloacetonitrile (ClCH₂CN or BrCH₂CN) Product This compound Base Base (NaH or K₂CO₃) Pyrazolide->Product N-Alkylation (SN2) Salt Salt Byproduct (NaCl or KCl)

Caption: Chemical reaction pathway for the one-pot synthesis of this compound.

Experimental Workflow

experimental_workflow start Start reactants Combine Pyrazole, Base, and Solvent start->reactants deprotonation Deprotonation of Pyrazole reactants->deprotonation alkylation Add Haloacetonitrile and React deprotonation->alkylation workup Reaction Quenching and Extraction alkylation->workup purification Column Chromatography workup->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a cyanomethyl group at the N1 position of the pyrazole ring to form 1H-pyrazol-1-ylacetonitrile creates a versatile intermediate for further functionalization in the development of novel therapeutic agents.[4]

Conventional synthesis methods for N-alkylated pyrazoles often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, frequently leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using microwave irradiation.

Principle of the Method

The microwave-assisted synthesis of this compound is based on the N-alkylation of pyrazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base. Microwave energy is used to rapidly and uniformly heat the reaction mixture, thereby significantly reducing the reaction time. The reaction is typically carried out in a suitable solvent that efficiently absorbs microwave radiation.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, providing a handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyrazole moiety itself is a key pharmacophore in many biologically active compounds.[1]

Experimental Protocol

Materials and Equipment:

  • Pyrazole

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave synthesizer

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine pyrazole (1.0 mmol, 68.08 mg), anhydrous potassium carbonate (1.5 mmol, 207.3 mg), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous acetonitrile to the reaction vessel. To this suspension, add bromoacetonitrile (1.1 mmol, 131.9 mg).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 10 minutes with stirring. The microwave power should be adjusted automatically by the instrument to maintain the set temperature.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of this compound

ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)
Starting Materials Pyrazole, BromoacetonitrilePyrazole, Bromoacetonitrile
Base K₂CO₃K₂CO₃
Solvent AcetonitrileAcetonitrile
Temperature 100°CReflux (approx. 82°C)
Reaction Time 10 minutes6 - 12 hours
Yield > 90% (Expected)60 - 80% (Typical)
Purification Column ChromatographyColumn Chromatography

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis reagents 1. Reagent Preparation - Pyrazole - K₂CO₃ - Bromoacetonitrile - Acetonitrile setup 2. Reaction Setup Combine reagents and solvent in microwave vessel reagents->setup microwave 3. Microwave Irradiation 100°C for 10 minutes setup->microwave workup 4. Work-up - Cooling - Filtration microwave->workup purification 5. Purification - Concentration - Column Chromatography workup->purification characterization 6. Characterization - NMR - Mass Spectrometry purification->characterization product Final Product This compound characterization->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromoacetonitrile is toxic and lachrymatory; handle with extreme care.

  • Microwave synthesizers operate at high temperatures and pressures; follow the manufacturer's safety guidelines.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional heating methods, making it an attractive strategy for the synthesis of this and other valuable heterocyclic intermediates for drug discovery and development. The significant reduction in reaction time allows for faster exploration of chemical space in medicinal chemistry programs.

References

Application Notes and Protocols: 1H-pyrazol-1-ylacetonitrile Moiety in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of complex heterocyclic scaffolds incorporating the 1H-pyrazol-1-ylacetonitrile moiety through multi-component reactions (MCRs). The primary focus is on the highly efficient one-pot synthesis of dihydropyrano[2,3-c]pyrazoles, a class of compounds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of these methods in a research and drug development setting.

Introduction to Pyranopyrazoles

Pyranopyrazoles are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are key components in molecules exhibiting antimicrobial, anti-inflammatory, anticancer, and potential Chk1 kinase inhibitory properties.[1][2] Multi-component reactions have emerged as a powerful and green strategy for the synthesis of these valuable compounds, offering high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[2]

The most common and efficient method for synthesizing dihydropyrano[2,3-c]pyrazoles is a four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester, such as ethyl acetoacetate.[2][3] While not typically used as a starting material itself, the this compound structural motif is a key feature of the resulting pyranopyrazole core, formed in situ during the reaction cascade.

Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This one-pot reaction proceeds through a cascade of condensation, addition, and cyclization steps to afford the desired dihydropyrano[2,3-c]pyrazole scaffold. A variety of catalysts can be employed to promote this transformation, including basic catalysts like piperidine and triethylamine, as well as various green and reusable catalysts.

General Reaction Scheme

The overall transformation for the four-component synthesis of 6-amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles is depicted below:

G R1 Ar-CHO (Aldehyde) C + Catalyst Solvent, Temp. R1->C R2 NC-CH2-CN (Malononitrile) R2->C R3 H2N-NH-R' (Hydrazine) R3->C R4 CH3-CO-CH2-COOEt (Ethyl Acetoacetate) R4->C P Dihydropyrano[2,3-c]pyrazole C->P One-pot

Caption: General scheme of the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Plausible Reaction Mechanism

The reaction mechanism is believed to proceed through two initial competing pathways that converge to form the final product.

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile in the presence of a base to form an arylidenemalononitrile intermediate.

  • Pyrazolone Formation: Concurrently, the hydrazine derivative condenses with ethyl acetoacetate to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate.

  • Michael Addition: The pyrazolone intermediate then undergoes a Michael addition to the arylidenemalononitrile.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization followed by tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole.

G cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Pyrazolone Formation cluster_2 Convergent Steps A Aldehyde + Malononitrile B Arylidenemalononitrile A->B E Michael Addition B->E C Hydrazine + Ethyl Acetoacetate D 3-Methyl-1H-pyrazol-5(4H)-one C->D D->E F Intramolecular Cyclization E->F G Tautomerization F->G H Dihydropyrano[2,3-c]pyrazole G->H

Caption: Plausible reaction mechanism for the four-component synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a general guideline and can be adapted for various substituted aldehydes and hydrazines.

Materials:

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Hydrazine hydrate (1.0 mmol, 50.1 mg, 0.05 mL)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 0.13 mL)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, a solid precipitate will form. Filter the solid product and wash it with cold ethanol.

  • To purify the product, recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

  • Dry the purified product under vacuum to obtain the desired 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malononitrile and hydrazine hydrate are toxic. Handle with care.

Quantitative Data

The yields of dihydropyrano[2,3-c]pyrazole synthesis are generally high, often exceeding 80%, depending on the specific substrates and reaction conditions used. The following table summarizes representative data from the literature for the synthesis of various derivatives.

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydePiperidineEthanol292[2]
24-ChlorobenzaldehydeTriethylamineWater0.395[4]
34-NitrobenzaldehydeL-prolineEthanol388[3]
42-NaphthaldehydeNone (neat)Neat (80°C)0.590[3]
5FurfuralCeric Ammonium NitrateWater (Ultrasound)0.2594[2]

Application in Drug Discovery: Targeting Chk1 Kinase

Several synthesized pyranopyrazole derivatives have been identified as potential inhibitors of human Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[5] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.

Chk1 Signaling Pathway

The Chk1 signaling pathway is activated in response to DNA damage. ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated by DNA double-strand and single-strand breaks, respectively. Activated ATR phosphorylates and activates Chk1.[6][7][8][9] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair.[6]

G DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis Chk1->Apoptosis can induce CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Cyclin->Cell_Cycle_Arrest promotes progression past Pyranopyrazole Pyranopyrazole Inhibitor Pyranopyrazole->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway and the point of inhibition by pyranopyrazoles.

Ugi Reaction: A Potential Avenue for this compound

While the direct use of this compound in the aforementioned pyranopyrazole synthesis is not prevalent, its structural features, particularly the active methylene group, suggest potential for its application in other MCRs. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating peptide-like molecules and complex heterocycles. A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Although no specific examples of this compound as a component in an Ugi reaction were found in the reviewed literature, its acidic methylene protons could potentially participate in related transformations. Further research could explore its use as a C-H acid component in Ugi-type or other isocyanide-based MCRs, potentially leading to novel pyrazole-containing scaffolds.

Conceptual Ugi-type Reaction Workflow

The following diagram illustrates a conceptual workflow for investigating the reactivity of this compound in an Ugi-type reaction.

G A Reactant Selection: - this compound - Aldehyde - Amine - Isocyanide B Reaction Condition Screening: - Solvent - Catalyst (Lewis/Brønsted Acid) - Temperature A->B C Product Isolation and Purification B->C D Structural Characterization: - NMR - Mass Spectrometry - X-ray Crystallography C->D E Biological Activity Screening D->E

Caption: Conceptual workflow for exploring the use of this compound in Ugi-type reactions.

Conclusion

The this compound moiety is a key structural feature in a variety of biologically active compounds, most notably the dihydropyrano[2,3-c]pyrazoles. The four-component synthesis of these scaffolds is a robust and efficient method for generating molecular diversity for drug discovery programs. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate these promising compounds. While the direct application of this compound as a starting material in MCRs is not well-documented, its potential for use in novel transformations, such as the Ugi reaction, warrants further investigation.

References

Application Note and Protocol: Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental protocol for the synthesis of 1H-pyrazol-1-ylacetonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines the necessary reagents, conditions, and purification methods, and includes a summary of key quantitative data.

Introduction

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The N-functionalization of pyrazoles allows for the introduction of diverse chemical moieties, enabling the fine-tuning of their physicochemical and pharmacological properties. This compound is a key intermediate for the synthesis of more complex molecules, including those with potential applications as energetic materials or pharmaceuticals. The protocol described herein is based on the N-alkylation of pyrazole with chloroacetonitrile.

Experimental Protocol

This section details the procedure for the synthesis of this compound via the reaction of pyrazole with chloroacetonitrile.[1]

2.1. Materials and Reagents

  • Pyrazole

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (CH₂Cl₂, DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR tube and access to NMR spectrometer

  • IR spectrometer

  • Melting point apparatus

2.3. Reaction Procedure

  • To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

2.4. Work-up and Purification

  • Dissolve the crude residue in dichloromethane and wash with water (2 x 50 mL) to remove any remaining inorganic salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Pyrazole1.0 equivalent[1]
Chloroacetonitrile1.1 equivalents[1]
Potassium Carbonate1.5 equivalents[1]
Conditions
SolventAcetonitrile[1]
TemperatureReflux (~82°C)[1]
Reaction Time12-24 hours[1]
Product
YieldTypically moderate to high (e.g., >70%)
Physical StateSolid or oil
Characterization
¹H NMRConsistent with this compound structure
¹³C NMRConsistent with this compound structure
IR SpectroscopyCharacteristic nitrile stretch (~2250 cm⁻¹)
Elemental AnalysisMatches calculated values for C₅H₅N₃

Note: Specific yields and characterization data should be determined experimentally.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis reactants 1. Mix Pyrazole and K₂CO₃ in Acetonitrile add_chloro 2. Add Chloroacetonitrile reactants->add_chloro Stir at RT reflux 3. Reflux for 12-24h add_chloro->reflux Heat cool_filter 4. Cool and Filter reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate extraction 6. DCM/Water Extraction concentrate->extraction dry_concentrate 7. Dry and Concentrate Organic Layer extraction->dry_concentrate chromatography 8. Column Chromatography dry_concentrate->chromatography characterization 9. Characterization (NMR, IR, etc.) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloroacetonitrile is toxic and a lachrymator. Handle with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane is a suspected carcinogen. Handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

References

Unlocking New Avenues in Cancer Therapy: The Role of 1H-Pyrazol-1-ylacetonitrile Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The compound 1H-pyrazol-1-ylacetonitrile itself is not directly utilized as an active agent in cancer research. Instead, its significance lies in its role as a key structural moiety in the design and synthesis of more complex heterocyclic compounds, particularly potent and selective inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the progression of numerous human cancers. Consequently, targeting c-Met has emerged as a promising strategy in oncology drug development.

This document provides an overview of the application of compounds containing the this compound moiety in cancer research, with a focus on their function as c-Met inhibitors. We present a representative compound, 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile , to illustrate the therapeutic potential and the experimental approaches used to evaluate such molecules. While specific quantitative data for this particular compound is not publicly available, the provided protocols are representative of the methodologies employed for this class of inhibitors.

The c-Met Signaling Pathway and Its Role in Cancer

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that, upon binding to its ligand HGF, triggers a cascade of downstream signaling events.[4] These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for normal cellular processes like embryonic development and tissue regeneration.[5] However, in many cancers, the HGF/c-Met axis is aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression, leading to uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[3][6] This makes c-Met a highly attractive target for therapeutic intervention in various malignancies, including non-small cell lung cancer, gastric cancer, and glioblastoma.[7][8]

Representative Compound Containing the this compound Moiety

To illustrate the application of this compound in the design of c-Met inhibitors, we highlight a compound described in patent literature.

Compound NameMolecular TargetTherapeutic Area
4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrilec-Met KinaseOncology (General)

This compound is an example of a class of imidazotriazines and imidazopyrimidines designed to inhibit c-Met kinase activity.[7] The inclusion of the this compound group is a strategic element in achieving high-affinity binding to the kinase domain of the c-Met receptor.

Visualizing the c-Met Signaling Pathway

The following diagram illustrates a simplified overview of the c-Met signaling cascade and its downstream effects, which are targeted by inhibitors containing the this compound moiety.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK STAT JAK/STAT Pathway P1->STAT PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT->Invasion Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of This compound Derivative Kinase_Assay c-Met Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Initial Screening Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Cellular Potency Western_Blot Western Blot Analysis (Phospho-c-Met) Cell_Proliferation->Western_Blot Mechanism of Action Xenograft Tumor Xenograft Model Western_Blot->Xenograft Preclinical Efficacy

References

Application Notes and Protocols: 1H-Pyrazol-1-ylacetonitrile as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-1-ylacetonitrile and its derivatives are versatile intermediates in the synthesis of a wide range of pharmacologically active molecules. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The acetonitrile moiety provides a reactive handle for further molecular elaboration, making these compounds valuable building blocks in drug discovery. This document provides detailed application notes on the use of a pyrazolylacetonitrile derivative as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, with a focus on a representative synthesis of Ilunocitinib, a veterinary medication for allergic dermatitis.[3] Experimental protocols and a discussion of the relevant biological signaling pathways are included.

Introduction to Pyrazole-Containing Pharmaceuticals

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a common feature in many pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design.[1] Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

This compound Derivatives as Intermediates for JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

A key class of JAK inhibitors features a pyrazolyl-pyrrolo[2,3-d]pyrimidine core. The synthesis of these complex molecules often relies on key intermediates that can be efficiently elaborated. This compound derivatives, particularly those functionalized at the 3- and 4-positions of the pyrazole ring, are critical for building the core structure of these inhibitors.

Representative Synthesis of a JAK Inhibitor: Ilunocitinib

Ilunocitinib is a non-selective Janus kinase inhibitor approved for veterinary use in treating pruritus associated with allergic dermatitis in dogs.[3] Its chemical name is 2-(1-(cyclopropanesulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile. The following section outlines a representative synthetic approach to Ilunocitinib, highlighting the use of a pyrazolylacetonitrile-containing intermediate. This protocol is adapted from synthetic routes described for structurally related JAK inhibitors.

Experimental Workflow

The overall synthetic strategy involves the preparation of a key pyrazolyl-azetidine-acetonitrile intermediate, followed by a Suzuki coupling to introduce the pyrrolo[2,3-d]pyrimidine moiety.

G A 1. Azetidinone Starting Material B 2. Horner-Wadsworth-Emmons Reaction A->B Diethyl cyanomethylphosphonate, Base C 3. Michael Addition of Pyrazole B->C 4-Iodo-1H-pyrazole, Base D 4. Sulfonylation of Azetidine C->D Cyclopropanesulfonyl chloride, Base E 5. Borylation of Pyrazole D->E Bis(pinacolato)diboron, Pd catalyst F 6. Suzuki Coupling E->F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd catalyst, Base G Ilunocitinib (Final Product) F->G Deprotection (if necessary)

Caption: Synthetic workflow for Ilunocitinib.

Detailed Experimental Protocols

Step 1: Synthesis of (1-(Cyclopropanesulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate 2)

  • Reaction: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in tetrahydrofuran (THF), add diethyl cyanomethylphosphonate (1.2 eq) and a suitable base such as sodium hydride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting amine is reacted with cyclopropanesulfonyl chloride (1.1 eq) in the presence of a base like triethylamine (1.5 eq) in DCM to yield Intermediate 2.

  • Purification: Flash chromatography on silica gel.

Step 2: Synthesis of 2-(1-(Cyclopropanesulfonyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Intermediate 3)

  • Reaction: To a solution of Intermediate 2 (1.0 eq) and 4-iodo-1H-pyrazole (1.1 eq) in a suitable solvent such as acetonitrile, add a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is stirred at room temperature for 24 hours.

  • Purification: The product is purified by precipitation or flash chromatography.

Step 3: Synthesis of 2-(1-(Cyclopropanesulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Intermediate 4)

  • Reaction: A mixture of Intermediate 3 (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium acetate (2.0 eq) in a solvent like dioxane is heated at 80-100 °C for 12-16 hours under an inert atmosphere.

  • Purification: The crude product is purified by flash chromatography.

Step 4: Synthesis of Ilunocitinib

  • Reaction: Intermediate 4 (1.0 eq) is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) using a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., sodium carbonate, 2.0 eq) in a mixture of solvents such as dioxane and water. The reaction is heated to 90-110 °C for 8-12 hours.

  • Purification: The final product is purified by recrystallization or preparative HPLC.

Quantitative Data Summary
StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Purity (%)
1(1-(Cyclopropanesulfonyl)azetidin-3-ylidene)acetonitrileC8H10N2O2S214.2475-85>95
22-(1-(Cyclopropanesulfonyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrileC11H13IN4O2S408.2260-70>95
32-(1-(Cyclopropanesulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrileC17H25BN4O4S408.2850-65>90
4IlunocitinibC17H17N7O2S383.4370-80>98

Note: Yields are representative and may vary based on reaction scale and optimization.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Ilunocitinib functions by inhibiting the activity of Janus kinases, thereby blocking the downstream signaling cascade that leads to inflammation and pruritus.

The JAK/STAT Signaling Pathway

The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, where they regulate gene expression.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Ilunocitinib Ilunocitinib (JAK Inhibitor) Ilunocitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Pruritus) DNA->Gene_Transcription 6. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ilunocitinib.

The key steps in the pathway are:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Dimerization and JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.

  • Dimerization: The phosphorylated STATs (pSTATs) dissociate from the receptor and form homodimers or heterodimers.

  • Nuclear Translocation: The pSTAT dimers translocate into the nucleus.

  • Gene Regulation: In the nucleus, the pSTAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This leads to the expression of proteins involved in inflammation and the sensation of itch.

Ilunocitinib, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thus interrupting this signaling cascade and reducing the inflammatory response and pruritus.

Conclusion

This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical molecules, particularly JAK inhibitors. The synthetic routes, while often multi-step, are amenable to established organic chemistry transformations. The resulting compounds are potent modulators of key biological pathways, offering therapeutic benefits for a range of diseases. The detailed protocols and pathway information provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Pivotal Role of 1H-Pyrazol-1-ylacetonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical intermediate, 1H-pyrazol-1-ylacetonitrile, and its derivatives are crucial building blocks in the synthesis of a wide array of targeted kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding site of kinases. This document provides detailed application notes and protocols for the use of this compound in the development of these promising therapeutics, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.

Application in Kinase Inhibitor Synthesis

The pyrazole moiety is a common feature in numerous FDA-approved kinase inhibitors. Its derivatives, including this compound, serve as key intermediates in the synthesis of potent and selective inhibitors for a variety of kinases. These compounds are particularly significant in the development of therapies for autoimmune diseases, inflammatory conditions, and cancers.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and myeloproliferative disorders.[1][2] Consequently, JAKs have emerged as important therapeutic targets. Several patented processes describe the preparation of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines as potent JAK inhibitors.[1][3][4] A notable example is Ruxolitinib, a JAK1/JAK2 inhibitor, whose synthesis involves intermediates structurally related to this compound.[2] The general synthetic strategy often involves the coupling of a pyrazole-containing intermediate with a pyrrolo[2,3-d]pyrimidine core.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a crucial target for B-cell malignancies and autoimmune diseases.[5][6] The development of irreversible BTK inhibitors, such as Ibrutinib, has revolutionized the treatment of these conditions.[5] Novel BTK inhibitors with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been designed and synthesized, demonstrating potent inhibitory activity.[5][7] The synthesis of these complex molecules often relies on pyrazole-based starting materials.

Other Kinase Inhibitors

Beyond JAK and BTK, pyrazole derivatives are instrumental in the development of inhibitors for other kinase families. For instance, 1H-pyrazole biaryl sulfonamides have been discovered as novel G2019S-LRRK2 kinase inhibitors for potential use in Parkinson's disease.[8] Additionally, series of 2-(1H-pyrazol-1-yl)pyridines have been identified as ALK5 inhibitors with potential applications in preventing dermal scarring.[9] The adaptability of the pyrazole scaffold allows for its incorporation into a diverse range of kinase inhibitor designs targeting various diseases.[10][11][12]

Quantitative Data on Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of various kinase inhibitors synthesized using pyrazole-based strategies.

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeBTK1.2[5]
Pyrazolopyrimidine derivativeBTK7.95[7]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK2166[13]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeJAK357[13]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora A939[13]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativeAurora B583[13]

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using this compound or related pyrazole intermediates. These protocols are based on methodologies described in the scientific and patent literature.

General Synthesis of a Pyrazole-Containing Kinase Inhibitor Core

This protocol outlines a common synthetic route involving the reaction of a pyrazole intermediate with a heterocyclic core, a key step in the synthesis of many JAK and BTK inhibitors.

Materials:

  • This compound or a suitable derivative

  • A halogenated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • To a solution of the halogenated heterocyclic core in the chosen solvent, add the this compound derivative and the base.

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-containing kinase inhibitor core.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for the synthesis and evaluation of kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow Start This compound Derivative Synthesis Chemical Synthesis (Coupling Reaction) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Kinase Activity Assay (IC50 Determination) Characterization->Assay Lead Lead Compound Assay->Lead

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: 1H-Pyrazol-1-ylacetonitrile Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1H-pyrazol-1-ylacetonitrile as a scaffold for developing novel anti-inflammatory agents. The following sections detail hypothetical synthetic routes, screening protocols, and potential mechanisms of action based on established principles for pyrazole-containing anti-inflammatory compounds.

Introduction: The Promise of Pyrazole Scaffolds in Inflammation

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with prominent examples like celecoxib demonstrating potent anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1][2] The this compound scaffold offers a unique chemical framework for the design of new anti-inflammatory drug candidates with potentially improved efficacy and safety profiles. This document outlines a strategic approach to the synthesis and evaluation of a hypothetical library of derivatives based on this core structure.

Synthetic Strategy for this compound Derivatives

A plausible synthetic route to generate a library of this compound derivatives for screening is outlined below. This strategy allows for the introduction of diverse substituents at key positions on the pyrazole ring, enabling a thorough investigation of the structure-activity relationship (SAR). The synthesis of pyrazoline and pyrazole derivatives is often achieved through the condensation of substituted aldehydes and acetophenones to form chalcones, followed by cyclization with hydrazine hydrate.[1][3][4]

General Synthetic Scheme:

A proposed multi-step synthesis could involve the initial formation of a substituted pyrazole ring, followed by the introduction of the acetonitrile moiety. For instance, reacting a substituted hydrazine with a suitable dicarbonyl compound can yield the pyrazole core. Subsequent N-alkylation with chloroacetonitrile would furnish the desired this compound scaffold. Further modifications could then be made to the substituents on the pyrazole ring.

In Vitro Screening Protocols

A tiered in vitro screening cascade is essential to identify promising lead compounds. The following assays are standard in the field of anti-inflammatory drug discovery.[5][6][7][8][9]

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a preliminary indication of a compound's ability to stabilize proteins and prevent denaturation.[10]

Protocol:

  • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Add varying concentrations of the test compound (e.g., 10-500 µg/mL) to the BSA solution.

  • Use Diclofenac sodium as a positive control.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds against the key enzymes in the prostaglandin synthesis pathway. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for reducing gastrointestinal side effects.[11]

Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Incubate recombinant human COX-1 or COX-2 enzyme with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Determine the IC50 values for both enzymes to assess potency and selectivity.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay evaluates the ability of the compounds to suppress the production of pro-inflammatory cytokines in immune cells.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Calculate the percentage inhibition of cytokine production.

Hypothetical In Vitro Screening Data

The following tables summarize hypothetical data for a series of this compound derivatives.

Table 1: Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% Inhibition
PZA-001 10045.2 ± 3.1
25068.9 ± 4.5
PZA-002 10052.1 ± 2.8
25075.4 ± 3.9
PZA-003 10038.7 ± 4.2
25055.1 ± 5.1
Diclofenac 10085.6 ± 2.5

Table 2: COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PZA-001 15.81.213.2
PZA-002 25.40.831.8
PZA-003 8.25.61.5
Celecoxib >1000.05>2000

Table 3: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of TNF-α
PZA-001 1035.7 ± 2.9
5062.1 ± 4.1
PZA-002 1048.2 ± 3.5
5078.9 ± 3.8
PZA-003 1021.5 ± 5.2
5040.3 ± 4.7
Dexamethasone 1092.4 ± 2.1

In Vivo Anti-Inflammatory Activity

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[10][12][13]

Protocol:

  • Acclimatize male Wistar rats for one week prior to the experiment.

  • Divide the animals into groups: control (vehicle), standard (Indomethacin, 10 mg/kg), and test groups (various doses of the lead compound).

  • Administer the test compounds and standard drug orally 1 hour before inducing inflammation.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Hypothetical In Vivo Data

Table 4: Effect of PZA-002 on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.07-
PZA-002 250.52 ± 0.05*38.8
PZA-002 500.31 ± 0.04 63.5
Indomethacin 100.25 ± 0.0370.6

*p < 0.05, **p < 0.01 compared to control.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives (PZA-001, etc.) protein_denaturation Protein Denaturation Assay synthesis->protein_denaturation Initial Screening cox_assay COX-1/COX-2 Inhibition Assay protein_denaturation->cox_assay cytokine_assay LPS-Induced Cytokine Release Assay (RAW 264.7) cox_assay->cytokine_assay paw_edema Carrageenan-Induced Paw Edema in Rats cytokine_assay->paw_edema Promising Candidates lead_optimization Lead Optimization paw_edema->lead_optimization

Caption: Workflow for the development of this compound anti-inflammatory agents.

Potential Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Cytokines->Inflammation PZA_derivative This compound Derivative (e.g., PZA-002) PZA_derivative->NFkB inhibits PZA_derivative->COX2 inhibits

Caption: Potential mechanism of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The hypothetical data presented herein suggests that derivatives of this scaffold could exhibit potent anti-inflammatory effects, potentially through the dual inhibition of COX-2 and pro-inflammatory cytokine production. Further research, including extensive SAR studies, pharmacokinetic profiling, and evaluation in chronic inflammation models, is warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and workflows detailed in these application notes provide a robust framework for guiding these future research endeavors.

References

Application Notes and Protocols for 1H-pyrazol-1-ylacetonitrile in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "1H-pyrazol-1-ylacetonitrile" in Agricultural Chemistry as a Pesticide Audience: Researchers, scientists, and drug development professionals.

Introduction

While this compound itself is not a commercialized pesticide, it represents a crucial structural motif and a key synthetic intermediate in the development of potent pyrazole-class insecticides. The pyrazole ring system is a vital pharmacophore in numerous agrochemicals due to its favorable biological activities and metabolic stability. This document provides an overview of the application of pyrazole-containing compounds in agriculture, with a focus on their synthesis, mechanism of action, and protocols for efficacy evaluation, using this compound as a foundational element.

The most prominent member of the pyrazole insecticide class is Fipronil, a broad-spectrum insecticide that effectively disrupts the central nervous system of insects.[1] The methodologies and data presented herein are based on the broader class of pyrazole insecticides, providing a framework for the research and development of new agrochemicals based on the this compound scaffold.

Synthesis of Pyrazole-Based Pesticides

The synthesis of pesticidal pyrazole derivatives often involves multi-step reactions to build a complex molecule around the pyrazole core. This compound can serve as a starting material or an intermediate in these synthetic pathways. Generally, the synthesis of pyrazole insecticides involves the condensation of hydrazines with β-difunctional compounds like 1,3-dicarbonyls or the use of multi-component reactions to construct the heterocyclic ring with desired substitutions.

Experimental Protocol: Synthesis of a Substituted N-Phenylpyrazole Insecticide

This protocol outlines a general, multi-step synthesis for a complex N-phenylpyrazole insecticide, illustrating a potential synthetic route starting from precursors that could be derived from or are analogous to this compound.

Step 1: Synthesis of the Pyrazole Ring A common method for forming the pyrazole ring is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

  • Dissolve the selected 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the substituted hydrazine hydrate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude pyrazole derivative.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the purified pyrazole.

Step 2: Functionalization of the Pyrazole Ring Further modifications, such as halogenation or the introduction of other functional groups, can be carried out on the synthesized pyrazole ring to enhance pesticidal activity. For instance, chlorination can be achieved using N-chlorosuccinimide (NCS) in a suitable solvent.

Step 3: Final Assembly The functionalized pyrazole can then be coupled with other aromatic or heterocyclic moieties to produce the final active ingredient. This may involve nucleophilic substitution or cross-coupling reactions.

Diagram of Synthetic Workflow

G cluster_synthesis Synthetic Workflow for a Pyrazole Insecticide Start 1,3-Dicarbonyl Compound Pyrazole_Formation Pyrazole Ring Synthesis (Cyclocondensation) Start->Pyrazole_Formation Hydrazine Substituted Hydrazine Hydrazine->Pyrazole_Formation Functionalization Ring Functionalization (e.g., Chlorination) Pyrazole_Formation->Functionalization Coupling Coupling with Side Chain Functionalization->Coupling Final_Product Active Pyrazole Insecticide Coupling->Final_Product

Caption: Synthetic workflow for a generic pyrazole insecticide.

Mechanism of Action

Pyrazole insecticides, such as fipronil, are potent neurotoxins that act on the central nervous system of insects.[1] Their primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel.[2][3][4] GABA is the principal inhibitory neurotransmitter in the insect brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Pyrazole insecticides bind to a site within the chloride channel, blocking the influx of chloride ions.[3][4] This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.[3][4] The selectivity of these insecticides for insects over mammals is attributed to a higher binding affinity for the insect GABA receptor compared to the vertebrate counterpart.[1][5]

Signaling Pathway Diagram

G cluster_pathway Mechanism of Action of Pyrazole Insecticides GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens No_Influx No Chloride Influx GABA_Receptor->No_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Normal_State Normal Synaptic Transmission Hyperpolarization->Normal_State Pyrazole Pyrazole Insecticide Pyrazole->GABA_Receptor Binds and Blocks Blockage Channel Blockage Hyperexcitation Neuronal Hyperexcitation No_Influx->Hyperexcitation Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Pyrazole insecticides block GABA-gated chloride channels.

Efficacy and Performance Data

The efficacy of novel pyrazole-based insecticides is typically evaluated through bioassays against target pests. The results are often presented as LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values. Lower LC50/LD50 values indicate higher toxicity and greater efficacy.

Recent studies have demonstrated the high insecticidal potential of newly synthesized pyrazole derivatives. For example, certain pyrazole Schiff base molecules have shown excellent anti-termite activity, with LC50 values significantly lower than the commercial standard, fipronil.[6] Similarly, amino acid-pyrazole conjugates have exhibited superior anti-locust activity compared to fipronil.[6]

Table 1: Comparative Efficacy of Pyrazole Derivatives Against Termites

CompoundLC50 (µg/mL)
Fipronil (Reference) 0.038[6]
Pyrazole Schiff Base 3d 0.006[6]
Pyrazole Schiff Base 3f 0.001[6]

Table 2: Comparative Efficacy of Pyrazole Derivatives Against Locusts

CompoundLC50 (µg/mL)
Fipronil (Reference) 63.09[6]
Amino Acid-Pyrazole 6h 47.68[6]
Pyrazole Schiff Base 3b 100.00[6]

Experimental Protocols for Efficacy Testing

Protocol 1: Leaf-Dip Bioassay for Sucking Insects

This method is suitable for assessing the toxicity of a systemic insecticide against sucking pests like aphids or whiteflies.[7]

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant like Tween-80). Include a solvent-only control.

  • Leaf Treatment: Dip fresh, excised leaves of a host plant into each test solution for 10-30 seconds. Allow the leaves to air-dry completely.

  • Insect Exposure: Place the treated leaves in a petri dish with a moistened filter paper to maintain humidity. Introduce a known number of test insects (e.g., 20-30 adult whiteflies) into each petri dish.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Diagram of Leaf-Dip Bioassay Workflow

G cluster_bioassay Leaf-Dip Bioassay Workflow Prep Prepare Serial Dilutions of Test Compound Dip Dip Host Plant Leaves in Solutions Prep->Dip Dry Air-Dry Leaves Dip->Dry Expose Place Leaves in Petri Dish and Introduce Insects Dry->Expose Incubate Incubate under Controlled Conditions Expose->Incubate Assess Assess Mortality at 24, 48, 72 hours Incubate->Assess Analyze Calculate LC50 (Probit Analysis) Assess->Analyze

Caption: Workflow for a leaf-dip insecticide bioassay.

Protocol 2: Adult Vial Test for Contact Insecticides

This method is used to determine the toxicity of an insecticide through direct contact.[8]

  • Vial Coating: Prepare different concentrations of the test insecticide in a volatile solvent like acetone. Pipette a known volume (e.g., 0.5 mL) of each solution into a glass vial (e.g., 20 mL).

  • Solvent Evaporation: Roll the vials on their side until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials with solvent only.

  • Insect Introduction: Introduce a set number of adult insects (e.g., 10-20) into each vial and cap the vials.

  • Exposure and Observation: Hold the vials at a constant temperature and observe the insects for signs of toxicity.

  • Mortality Assessment: Record mortality at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the LD50 or LC50 values based on the concentration of the insecticide film and the observed mortality.

Conclusion

This compound is a valuable building block in the synthesis of advanced pyrazole-based insecticides. These compounds exhibit high efficacy against a range of agricultural pests, primarily through the disruption of the GABA-gated chloride channels in the insect nervous system. The protocols and data presented provide a comprehensive guide for researchers involved in the discovery and development of new, effective, and selective agrochemicals based on the pyrazole scaffold. Further research into structure-activity relationships will continue to drive the innovation of next-generation pesticides.

References

Application Notes and Protocols for Cytotoxicity Assays of 1H-Pyrazol-1-ylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of 1H-pyrazol-1-ylacetonitrile derivatives and related pyrazole compounds. The following sections detail experimental protocols, present cytotoxicity data, and illustrate the workflow for a standard in vitro cytotoxicity assay.

Introduction

Derivatives of this compound represent a class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural framework serves as a versatile scaffold for the development of novel therapeutic agents. Assessing the cytotoxicity of these compounds is a critical first step in the drug development pipeline, providing essential information on their potency and selectivity against cancer cell lines. The most common method for evaluating this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

A series of phenylbipyridinylpyrazoles synthesized from a 2-(1H-pyrazol-1-yl)acetonitrile intermediate have been screened for their antiproliferative activity against a panel of approximately 60 human tumor cell lines by the National Cancer Institute (NCI).[1][2] This screening revealed that several derivatives exhibit a broad spectrum of activity, while others show high selectivity and potency against specific cancer cell lines.[1]

Data on Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives and other pyrazole compounds against various cancer cell lines.

Compound ClassSpecific Derivative/CompoundCell LineAssayResultReference
PhenylbipyridinylpyrazoleCompound 5eLeukemia SRNCI 60-cell line screen96% growth inhibition at 10 µM[1]
PhenylbipyridinylpyrazoleCompound 5cNCI 60-cell line panelNCI 60-cell line screen53% mean growth[1]
PhenylbipyridinylpyrazoleCompound 5hNCI 60-cell line panelNCI 60-cell line screen58% mean growth[1]
Pyrazole-acrylonitrileCompound 9cA549 (Lung)MTTIC50: 1.65 ± 0.006 µM[3]
Pyrazole-acrylonitrileCompound 8eA549 (Lung)MTTIC50: 2.09 ± 0.464 µM[3]
Pyrazole-acrylonitrileCompound 8cMCF7 (Breast)MTTIC50: 2.34 ± 0.074 µM[3]
Pyrazole-acrylonitrileCompound 8bMCF7 (Breast)MTTIC50: 2.58 ± 0.053 µM[3]
Pyrazole-acrylonitrileCompound 9bHCT116 (Colon)MTTIC50: 4.84 ± 0.035 µM[3]
Pyrazole-acrylonitrileCompound 9fHCT116 (Colon)MTTIC50: 4.89 ± 0.053 µM[3]
1H-pyrazolo[3,4-d]pyrimidineCompound 24A549 (Lung)Not SpecifiedIC50: 8.21 µM[4]
1H-pyrazolo[3,4-d]pyrimidineCompound 24HCT116 (Colon)Not SpecifiedIC50: 19.56 µM[4]
Pyrazole-based chalconeMS3HSC-2, HSC-3, HSC-4 (Oral)MTTIC50: 38.2-50.6 µM[5]
Pyrazole-oxindole conjugateCompound 6hJurkat (T-cell leukemia)Not SpecifiedCC50: 4.36 ± 0.2 µM[6]
Indolo-pyrazole with thiazolidinoneCompound 6cSK-MEL-28 (Melanoma)MTTIC50: 3.46 µM[7]

Experimental Protocols

The following is a generalized protocol for the MTT cytotoxicity assay, which is commonly used to evaluate the cytotoxic potential of novel compounds.

MTT Assay Protocol

1. Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

2. Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest (e.g., A549, MCF7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds or controls to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells cell_seeding->add_compounds incubation_treatment Incubate for 24-72 hours add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

MTT Cytotoxicity Assay Workflow

Note on Signaling Pathways: While the cytotoxic effects of some pyrazole derivatives have been linked to the inhibition of specific targets like EGFR, CDK2, and tubulin polymerization, detailed signaling pathway diagrams for this compound derivatives are not extensively documented in the currently available literature.[4] Further mechanistic studies are required to elucidate the precise molecular pathways through which these compounds exert their cytotoxic effects.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-pyrazol-1-ylacetonitrile belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3][4] Pyrazole derivatives have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][3][5] The biological activity of these compounds is attributed to their ability to interact with various molecular targets and modulate key signaling pathways. These notes provide a framework for investigating the mechanism of action of this compound, drawing upon the known activities of related pyrazole-containing molecules.

Hypothesized Mechanisms of Action

Based on the activities of structurally related pyrazole derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Pathways: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in inflammation.[5][6] This can include the inhibition of cyclooxygenase (COX) enzymes or the modulation of the PI3K/Akt/mTOR signaling pathway.[6]

  • Antiproliferative Activity through Kinase Inhibition: A significant number of pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5]

  • Induction of Apoptosis: Some pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by targeting key regulators of this process.

  • Topoisomerase II Inhibition: Certain pyrazole compounds have been found to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to cell cycle arrest and cell death.[7]

  • Inhibition of Pyrimidine Nucleotide Biosynthesis: Interference with the synthesis of pyrimidine nucleotides, the building blocks of DNA and RNA, is another mechanism attributed to some pyrazole derivatives.[7]

Data Presentation: Quantitative Analysis

The following tables present hypothetical quantitative data for this compound based on typical results for bioactive pyrazole derivatives.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
HCT-116Colon Cancer10.8
A549Lung Cancer22.5
K-562Leukemia8.5

Table 2: Kinase Inhibitory Activity (IC₅₀ Values)

Kinase TargetIC₅₀ (nM)
Cyclin-Dependent Kinase 2 (CDK2)85
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)120
B-Raf250
Phosphoinositide 3-kinase (PI3K)180

Table 3: Anti-inflammatory Activity

AssayMetricValue
COX-2 InhibitionIC₅₀ (µM)5.5
LPS-induced NO production in RAW 264.7 cellsIC₅₀ (µM)12.3
TNF-α release in THP-1 cells% Inhibition at 10 µM65%

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or antiproliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cell Culture (Cancer Cell Lines) Treatment Treatment with This compound CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT WesternBlot Western Blot Analysis Treatment->WesternBlot KinaseAssay Kinase Inhibition Assay Treatment->KinaseAssay IC50 IC50 Determination MTT->IC50 PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis TargetID Molecular Target Identification KinaseAssay->TargetID

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-pyrazol-1-ylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1H-pyrazol-1-ylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the N-alkylation of pyrazole with a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile. This reaction typically involves a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the haloacetonitrile.

Q2: What is the most significant challenge in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the N-alkylation reaction. Pyrazole has two nitrogen atoms (N1 and N2) with similar electronic properties, both of which can act as nucleophiles. This can lead to the formation of a mixture of two regioisomers: the desired this compound (N1-alkylated) and the undesired 2H-pyrazol-2-ylacetonitrile (N2-alkylated), which can be difficult to separate.[1]

Q3: How can I improve the regioselectivity to favor the formation of the desired N1-isomer?

A3: Several factors can be manipulated to favor N1-alkylation:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1-alkylation. Another effective system is using a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Steric Hindrance: While the parent pyrazole is symmetric, introducing a bulky substituent at the C3 or C5 position can sterically hinder the N2 position, thus favoring alkylation at the less hindered N1 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the kinetic selectivity towards the N1-isomer.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Besides the formation of the N2-isomer, other potential side reactions include:

  • Over-alkylation: If a strong base is used in excess, there is a possibility of dialkylation, though this is less common with pyrazoles.

  • Hydrolysis of the Nitrile: Under certain workup conditions (e.g., strongly acidic or basic), the nitrile group can be hydrolyzed to a carboxylic acid or amide.

  • Reaction with Solvent: Some reactive intermediates might react with the solvent if it is not sufficiently inert.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from unreacted starting materials and the N2-isomer. In some cases, crystallization can also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of pyrazole. 2. Inactive alkylating agent (e.g., degraded haloacetonitrile). 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a stronger base (e.g., switch from K2CO3 to NaH) or ensure the base is fresh and dry. 2. Use a freshly opened or purified bottle of haloacetonitrile. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Extend the reaction time, monitoring by TLC until the starting material is consumed.
Mixture of N1 and N2 Isomers 1. Suboptimal choice of base and solvent. 2. Reaction temperature is too high, leading to thermodynamic equilibrium.1. Switch to a base/solvent system known to favor N1-alkylation (e.g., NaH in THF or K2CO3 in DMSO). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficulty in Purifying the Product 1. The N1 and N2 isomers have very similar polarities. 2. Presence of unreacted starting materials or other byproducts.1. Use a high-efficiency silica gel for column chromatography and try different solvent gradients. 2. Consider a chemical workup to remove unreacted starting materials (e.g., an acid wash to remove unreacted pyrazole).
Product Decomposition 1. Harsh workup conditions (strong acid or base). 2. Product is unstable to heat or light.1. Use a neutral workup procedure and avoid strong acids or bases. 2. Perform purification at lower temperatures and store the final product in a cool, dark place.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazoles

Base Solvent Alkylating Agent Temperature Typical Yield Range (%) Notes
NaHTHFHaloacetonitrile0 °C to RT60-85Generally favors N1-alkylation. Requires anhydrous conditions.
K2CO3DMSOHaloacetonitrileRT to 60 °C50-75Good for N1-alkylation; easier to handle than NaH.
K2CO3AcetonitrileHaloacetonitrileReflux40-60Can lead to a mixture of isomers.
Cs2CO3AcetonitrileHaloacetonitrileRT to Reflux55-80Often provides good yields and can improve regioselectivity.

Note: Yields are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole using Sodium Hydride in THF

This protocol is designed to favor the formation of the N1-isomer, this compound.

Materials:

  • Pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-chloroacetonitrile (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization Data (for the closely related 1-phenyl-1H-pyrazol-4-yl)acetonitrile for reference):

  • Molecular Formula: C11H9N3

  • Molecular Weight: 183.21 g/mol

  • Appearance: Solid

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Start: Flame-dried flask under N2 add_pyrazole Add Pyrazole (1.0 eq) start->add_pyrazole add_thf Add Anhydrous THF add_pyrazole->add_thf cool_0c_1 Cool to 0 °C add_thf->cool_0c_1 add_nah Add NaH (1.1 eq) cool_0c_1->add_nah stir_rt Stir at RT add_nah->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_clcn Add 2-Chloroacetonitrile (1.05 eq) cool_0c_2->add_clcn stir_rt_2 Stir at RT for 12-24h add_clcn->stir_rt_2 monitor_tlc Monitor by TLC stir_rt_2->monitor_tlc quench Quench with NH4Cl (aq) monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography end End: Pure Product chromatography->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Deprotonation start->cause1 cause2 Inactive Reagents start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Use stronger/fresh base (NaH) cause1->sol1a sol1b Ensure anhydrous conditions cause1->sol1b sol2 Use fresh haloacetonitrile cause2->sol2 sol3a Increase reaction temperature cause3->sol3a sol3b Increase reaction time cause3->sol3b

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 1H-pyrazol-1-ylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of pyrazole with chloroacetonitrile. This reaction is typically carried out in the presence of a base in a suitable organic solvent. Phase-transfer catalysis has also been described as an effective method for the N-alkylation of pyrazoles.[1][2]

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key reactants are pyrazole and chloroacetonitrile. A base is required to deprotonate the pyrazole, facilitating the nucleophilic attack on chloroacetonitrile. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide. The choice of solvent depends on the base used and the reaction temperature, with acetonitrile, DMF, or THF being common options.

Q3: Since pyrazole has two nitrogen atoms, is the formation of regioisomers a concern?

A3: No. While the formation of regioisomers is a significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, the parent pyrazole ring is symmetrical. Therefore, alkylation at either nitrogen atom results in the same product, this compound.

Q4: What are the potential side products I should be aware of during this synthesis?

A4: Several potential side products can form depending on the reaction conditions. These include:

  • 1,2-bis(cyanomethyl)pyrazolium chloride: A dialkylated salt formed from the over-alkylation of the product.

  • 1H-pyrazol-1-ylacetamide and 1H-pyrazol-1-ylacetic acid: These can result from the hydrolysis of the nitrile group if water is present in the reaction mixture, especially under basic conditions.

  • C-alkylated pyrazole derivatives: Although N-alkylation is generally favored, small amounts of C-alkylation at positions 3, 4, or 5 of the pyrazole ring can occur.

  • Side products from chloroacetonitrile: Under strongly basic conditions, chloroacetonitrile can undergo self-condensation or decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no yield of the desired product 1. Ineffective deprotonation of pyrazole: The base used may be too weak or not sufficiently dried. 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. 3. Poor quality of reagents: Degradation of pyrazole or chloroacetonitrile.1. Use a stronger base (e.g., NaH) or ensure the base (e.g., K2CO3) is thoroughly dried before use. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. 3. Use freshly opened or purified reagents.
Presence of a significant amount of unreacted pyrazole 1. Insufficient chloroacetonitrile: The stoichiometry may be incorrect. 2. Short reaction time: The reaction may not have gone to completion.1. Use a slight excess (1.1-1.2 equivalents) of chloroacetonitrile. 2. Increase the reaction time and monitor for the disappearance of the pyrazole spot on TLC.
Formation of a polar, water-soluble byproduct 1,2-bis(cyanomethyl)pyrazolium chloride: This dialkylated salt is a common byproduct resulting from the N-alkylation of the product.1. Use a stoichiometric amount of chloroacetonitrile relative to pyrazole. 2. Add the chloroacetonitrile slowly to the reaction mixture to maintain a low concentration. 3. During work-up, this salt will preferentially partition into the aqueous phase.
Presence of byproducts with higher molecular weight and different polarity (amide or acid) Hydrolysis of the nitrile group: Presence of water in the reaction mixture, especially under basic conditions, can lead to the formation of 1H-pyrazol-1-ylacetamide and subsequently 1H-pyrazol-1-ylacetic acid.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. If hydrolysis occurs, the acidic byproduct can be removed by a basic wash during work-up, while the amide may require chromatographic separation.
Multiple spots on TLC with similar Rf values to the product C-alkylated isomers: Although minor, C-alkylation of the pyrazole ring can lead to isomeric byproducts.1. Optimize reaction conditions to favor N-alkylation (e.g., using a less hindered base). 2. Careful column chromatography is usually required to separate these isomers from the desired N-alkylated product.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the provided search results, a general procedure for the N-alkylation of pyrazole is outlined below. This should be optimized for your specific laboratory conditions.

General Procedure for N-alkylation of Pyrazole with Chloroacetonitrile:

  • Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add anhydrous solvent (e.g., acetonitrile or DMF).

  • Deprotonation: Add the base (e.g., 1.1 equivalents of powdered K₂CO₃ or 1.05 equivalents of NaH).

  • Addition of Pyrazole: Add pyrazole (1.0 equivalent) to the suspension and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Slowly add chloroacetonitrile (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. The solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation/recrystallization.

Visualization of Reaction Pathways

Synthesis_Pathways pyrazole Pyrazole main_product This compound pyrazole->main_product Base, Solvent c_alkylated C-alkylated Isomers pyrazole->c_alkylated Side Reaction chloroacetonitrile Chloroacetonitrile chloroacetonitrile->main_product Base, Solvent chloroacetonitrile->c_alkylated Side Reaction dialkylated 1,2-bis(cyanomethyl)pyrazolium chloride main_product->dialkylated + Chloroacetonitrile amide 1H-pyrazol-1-ylacetamide main_product->amide H₂O, Base acid 1H-pyrazol-1-ylacetic acid amide->acid H₂O, Base

Caption: Synthetic pathways in the formation of this compound and its common side products.

References

Technical Support Center: Purification of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1H-pyrazol-1-ylacetonitrile via recrystallization.

Troubleshooting Guide

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the solute's melting point is below the solution's temperature.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 (Add More Solvent): Add a small amount of the same hot solvent to decrease the saturation level. Allow the solution to cool down much more slowly.

  • Solution 2 (Lower the Temperature): If using a mixed solvent system, you might be at a temperature above the melting point of your compound. Ensure cooling is gradual.

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a different polarity.

Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A2: This typically indicates that the solution is not supersaturated, or there are no nucleation sites for crystal growth.

  • Solution 1 (Induce Nucleation):

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to start forming.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.

  • Solution 2 (Increase Concentration): Carefully evaporate some of the solvent by gently heating the solution or by blowing a stream of inert gas (like nitrogen) over the surface. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out as an amorphous solid.

  • Solution 3 (Drastic Cooling): Once the solution is at room temperature, place it in an ice bath to further decrease the solubility of your compound.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low yield can result from several factors, from using too much solvent to premature crystallization.

  • Check Solvent Volume: The most common cause is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Solvent Choice: Your compound might be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice based on solubility data. A solvent system where the compound has high solubility when hot and very low solubility when cold is ideal.

  • Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Filtration: Ensure you have allowed sufficient time for crystallization before filtering. Check the filtrate (the liquid that passed through the filter) for any cloudiness, which might indicate that not all the product has crystallized. If it is cloudy, you may be able to recover more product by further cooling the filtrate.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving your crude this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Filtration: Perform a hot filtration to remove the charcoal. This is done by filtering the hot solution through a pre-warmed funnel with filter paper. This step is crucial to prevent your product from crystallizing prematurely in the funnel. The resulting filtrate should be colorless and can then be cooled to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: The key physical properties are summarized in the table below. This information is critical for selecting an appropriate recrystallization solvent.

PropertyValueSource
CAS Number 113336-22-4[1][2]
Molecular Formula C5H5N3[1]
Molecular Weight 107.116 g/mol [1]
Boiling Point 243.1°C at 760 mmHg[1]
Density 1.11 g/cm³[1]
logP (Predicted) -0.36[1]

Q: Which solvents are recommended for the recrystallization of this compound?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on the predicted logP and the properties of the parent compound, pyrazole, which is soluble in polar organic solvents, here are some suggestions:

SolventBoiling Point (°C)Rationale
Isopropanol 82.6Good for moderately polar compounds. Evaporates relatively easily.
Ethanol 78.37Similar to isopropanol, often a good first choice for nitrogen-containing heterocycles.
Water 100The parent compound, pyrazole, has limited solubility in water.[3] An ethanol/water or isopropanol/water mixture could be an excellent choice, where water acts as the anti-solvent.
Toluene 110.6A less polar option. Could be used in a solvent/anti-solvent system with a non-polar solvent like heptane or hexane.
Acetonitrile 81.6The product itself is an acetonitrile derivative, so it might be quite soluble. It could be used in a mixed solvent system.

Q: What is the general experimental protocol for recrystallization?

A: Below is a detailed methodology for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and a new flask. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Workflow and Troubleshooting Diagram

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points for troubleshooting.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (if solution is colored) dissolve->charcoal optional cool Cool slowly to induce crystallization dissolve->cool hot_filter Hot filtration charcoal->hot_filter hot_filter->cool collect Collect crystals (vacuum filtration) cool->collect if successful oiling_out Problem: 'Oiling Out' cool->oiling_out if problem occurs no_crystals Problem: No Crystals Form cool->no_crystals if problem occurs wash Wash with ice-cold solvent collect->wash dry Dry purified crystals wash->dry reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Solution induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization Solution reheat_add_solvent->cool induce_crystallization->cool

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 1H-pyrazol-1-ylacetonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of "1H-pyrazol-1-ylacetonitrile" using column chromatography. It includes frequently asked questions, troubleshooting advice, a detailed experimental protocol, and a workflow diagram to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of pyrazole derivatives is silica gel (60-120 mesh or 230-400 mesh).[1] Given the polar nature of the nitrile and pyrazole groups, silica gel provides good selectivity for separating the target compound from less polar impurities.

Q2: What solvent systems are typically used for the elution of pyrazole derivatives?

A2: A mixture of a non-polar solvent and a polar solvent is generally effective. Common choices include hexane/ethyl acetate, petroleum ether/ethyl acetate, and dichloromethane/methanol.[2][3][4] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the best solvent system using Thin Layer Chromatography (TLC).[5]

Q3: How can I determine the appropriate solvent ratio using TLC?

A3: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal solvent system will provide a good separation of the desired product spot from impurity spots, with the product having an Rf value between 0.25 and 0.35.[5] This range allows for effective separation on the column.

Q4: What are the common impurities I might encounter in the synthesis of this compound?

A4: Common byproducts in pyrazole synthesis include regioisomers, especially when using unsymmetrical starting materials, and pyrazoline intermediates from incomplete cyclization or aromatization.[6] Side reactions involving the hydrazine starting material can also introduce colored impurities.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30% or 40%. A small amount of methanol (1-2%) can also be added to the eluent to significantly increase its polarity.
Product is eluting too quickly with impurities. The solvent system is too polar.Decrease the polarity of the eluent. For instance, if you are using 50% ethyl acetate in hexane, try reducing it to 30% or 40%.
Poor separation of the product from an impurity. The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/acetone or toluene/ethyl acetate. The change in solvent can alter the interactions with the silica gel and improve separation.
Streaking or tailing of the product band on the column. The sample is overloaded on the column.Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
The compound is not fully soluble in the eluent.Ensure your compound is soluble in the chosen mobile phase. A small amount of a more polar solvent can be added to the eluent to improve solubility.
Cracks or channels forming in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Tapping the column gently during packing can help to create a more homogenous bed.

Experimental Protocol: Column Chromatography of a Pyrazole Derivative

This protocol provides a general procedure that can be adapted for the purification of "this compound".

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar solvent system that will be used for elution.

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing of the silica gel.

  • Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Continuously add the eluent to the column, ensuring the silica gel bed never runs dry.

2. Sample Loading:

  • Dissolve the crude "this compound" in a minimal amount of the eluent or a suitable solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the starting solvent system determined by TLC analysis.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC Run TLC with various solvent systems Start->TLC GoodSep Good separation with Rf 0.25-0.35? TLC->GoodSep AdjustSolvent Adjust solvent polarity GoodSep->AdjustSolvent No PackColumn Pack silica gel column GoodSep->PackColumn Yes AdjustSolvent->TLC LoadSample Load crude sample PackColumn->LoadSample Elute Elute and collect fractions LoadSample->Elute Monitor Monitor fractions by TLC Elute->Monitor Problem Encounter a problem? Monitor->Problem NoElution Issue: No Elution Problem->NoElution Yes FastElution Issue: Fast Elution / Poor Separation Problem->FastElution Yes Streaking Issue: Band Streaking Problem->Streaking Yes Combine Combine pure fractions Problem->Combine No IncreasePolarity Solution: Increase eluent polarity NoElution->IncreasePolarity DecreasePolarity Solution: Decrease eluent polarity FastElution->DecreasePolarity CheckLoading Solution: Check sample loading / solubility Streaking->CheckLoading IncreasePolarity->Elute DecreasePolarity->Elute CheckLoading->Elute Evaporate Evaporate solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting 1H-pyrazol-1-ylacetonitrile NMR Spectrum Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1H-pyrazol-1-ylacetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and interpreting impurities in the NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The anticipated chemical shifts for this compound are crucial for identifying the product signals and distinguishing them from impurities. Below is a table summarizing the expected NMR data.

This compound Proton (H) Chemical Shift (ppm) Carbon (C) Chemical Shift (ppm)
Pyrazole RingH-3~7.65 (d)C-3~139.5
H-4~6.35 (t)C-4~107.0
H-5~7.95 (d)C-5~129.0
Acetonitrile MoietyCH2~5.30 (s)CH2~45.0
CN-CN~116.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Q2: What are the most common impurities observed in the synthesis of this compound?

A2: Impurities in the synthesis of this compound typically arise from unreacted starting materials, side products, or residual solvents. The most common synthesis route is the N-alkylation of pyrazole with a haloacetonitrile (e.g., bromoacetonitrile).

Common Impurities:

  • Unreacted Pyrazole: The starting pyrazole is a frequent impurity.

  • Unreacted Bromoacetonitrile: The alkylating agent may not have fully reacted.

  • Isomeric Product (1H-pyrazol-3-ylacetonitrile): Although less common in direct alkylation, isomeric byproducts can sometimes form.

  • Pyrazoline Intermediates: Incomplete aromatization during pyrazole synthesis can lead to pyrazoline impurities, though this is less likely when starting with pyrazole itself.[1]

  • Residual Solvents: Common laboratory solvents used during the reaction or workup are often present.

Q3: How can I identify unreacted starting materials in my NMR spectrum?

A3: Comparing the signals in your product's spectrum with the known spectra of the starting materials is the most direct method.

Starting Material Proton (H) Chemical Shift (ppm) Carbon (C) Chemical Shift (ppm)
PyrazoleH-3, H-5~7.6 (s)C-3, C-5~135.0
H-4~6.3 (t)C-4~106.0
BromoacetonitrileCH2~3.9 (s)CH2~13.0
CN~115.0

Note: Chemical shifts are approximate and can vary. A singlet around 3.9 ppm is a strong indicator of residual bromoacetonitrile. Broad singlets around 7.6 and a triplet around 6.3 ppm suggest the presence of unreacted pyrazole.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues encountered in the NMR spectrum of this compound.

Issue 1: Unexpected peaks in the aromatic region (6.0-8.0 ppm).

Possible Cause:

  • Unreacted Pyrazole: A broad singlet around 7.6 ppm and a triplet around 6.3 ppm.

  • Isomeric Byproduct: The presence of 2-(1H-pyrazol-3-yl)acetonitrile or other isomers can lead to a more complex set of signals in the aromatic region.

Troubleshooting Workflow:

Start Unexpected Aromatic Signals Check_Pyrazole Compare with Pyrazole Spectrum (H-3,5: ~7.6 ppm, H-4: ~6.3 ppm) Start->Check_Pyrazole Identify_Pyrazole Unreacted Pyrazole Confirmed Check_Pyrazole->Identify_Pyrazole Match Consider_Isomer Signals do not match Pyrazole. Consider Isomeric Products. Check_Pyrazole->Consider_Isomer No Match Purification Purification Required (e.g., Column Chromatography) Identify_Pyrazole->Purification Consider_Isomer->Purification End Clean Spectrum Purification->End

Caption: Troubleshooting unexpected aromatic signals.

Issue 2: A singlet peak observed around 3.9 ppm.

Possible Cause:

  • Unreacted Bromoacetonitrile: This is a strong indication of the presence of the alkylating agent.

Troubleshooting Steps:

  • Confirm the Signal: Check the chemical shift of the bromoacetonitrile used in the synthesis.

  • Reaction Monitoring: Ensure the reaction has gone to completion by techniques like Thin Layer Chromatography (TLC).

  • Purification: If the reaction is complete, purify the product using column chromatography or recrystallization to remove the unreacted starting material.

Issue 3: Presence of common solvent peaks (e.g., acetone, ethyl acetate, dichloromethane).

Possible Cause:

  • Incomplete Drying: Residual solvent from the workup or purification process.

Troubleshooting Workflow:

Start Solvent Peaks Detected Identify_Solvent Identify Solvent using Reference Tables Start->Identify_Solvent Drying Dry Sample under High Vacuum Identify_Solvent->Drying Check_Spectrum Re-acquire NMR Spectrum Drying->Check_Spectrum End Solvent-Free Spectrum Check_Spectrum->End Successful Repeat_Drying Solvent Peaks Persist. Repeat Drying or Consider Co-evaporation. Check_Spectrum->Repeat_Drying Unsuccessful Repeat_Drying->Drying

Caption: Workflow for removing residual solvent peaks.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol describes a general method for the N-alkylation of pyrazole.

Materials:

  • Pyrazole

  • Bromoacetonitrile

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a solution of pyrazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra.

By following this guide, researchers can more effectively identify and troubleshoot impurities in the NMR spectrum of this compound, leading to more accurate characterization of their synthesized compounds.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. In pyrazole synthesis, particularly the common Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] Controlling which isomer is preferentially formed is crucial, especially in drug development where only one isomer may possess the desired biological activity.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is governed by a combination of factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents is critical. Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl for attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thereby influencing the initial attack.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[2] Fluorinated alcohols, for instance, have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[3][4]

  • Temperature: Reaction temperature can also be a determining factor in the isomeric ratio of the products.[2]

Q3: How can I improve the regioselectivity of my reaction?

A3: To improve regioselectivity, consider the following strategies:

  • Solvent Selection: This is one of the most effective methods. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of a single regioisomer.[3][4][5]

  • Catalysis: Employing specific catalysts can direct the reaction towards a desired isomer. Various metal catalysts, including copper, iron, and ruthenium, have been used for regioselective pyrazole synthesis.[6][7]

  • Microwave-Assisted Synthesis: This technique can sometimes favor the thermodynamically more stable isomer and can offer different regioselectivity compared to conventional heating.[8]

  • Alternative Synthetic Routes: If the Knorr synthesis consistently yields poor selectivity, consider alternative methods like the reaction of tosylhydrazones with alkynes or [3+2] cycloaddition reactions, which can offer complete regioselectivity.[7][9][10]

Troubleshooting Guide

Problem: My pyrazole synthesis is producing a mixture of regioisomers that are difficult to separate.

This is a common issue when using unsymmetrical 1,3-dicarbonyls.[11] Here’s a step-by-step guide to troubleshoot and improve the regiomeric ratio.

Troubleshooting Workflow

G start Poor Regioselectivity Observed (Mixture of Isomers) solvent Step 1: Change Solvent Switch from EtOH to TFE or HFIP. start->solvent temp Step 2: Adjust Temperature Try running at lower or higher temperatures. solvent->temp If selectivity is still low success Desired Regioisomer is Major Product solvent->success If successful catalyst Step 3: Introduce a Catalyst Consider acid or base catalysis, or metal catalysts. temp->catalyst If selectivity is still low temp->success If successful reagents Step 4: Modify Reactants Alter steric/electronic properties of substituents. catalyst->reagents If selectivity is still low catalyst->success If successful alt_route Step 5: Alternative Synthesis Explore different synthetic routes (e.g., from alkynes). reagents->alt_route If selectivity is still low reagents->success If successful alt_route->success

Caption: A logical workflow for troubleshooting poor regioselectivity.

  • Analyze Your Starting Materials:

    • Electronic Bias: Is there a significant electronic difference between the two carbonyl groups of your 1,3-dicarbonyl? For example, a trifluoromethyl group will make the adjacent carbonyl much more electrophilic.

    • Steric Bias: Is one carbonyl group significantly more sterically hindered than the other? The initial attack by the hydrazine is likely to occur at the less hindered position.[1]

  • Optimize Reaction Conditions:

    • Solvent Change (High Impact): As a first step, change the solvent. The use of fluorinated alcohols like TFE and HFIP has been shown to dramatically improve regioselectivity in favor of a single isomer.[3][4] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[12]

    • Temperature Adjustment: Vary the reaction temperature. Some reactions show better selectivity at room temperature, while others may require heating or cooling to favor the kinetic or thermodynamic product.

  • Advanced Troubleshooting:

    • pH Control: If not already controlled, try running the reaction under acidic or basic conditions. A catalytic amount of acid is often used in the Knorr synthesis.[13] The pH can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[2]

    • Alternative Reagents: If possible, modify the substituents on your starting materials to enhance the steric or electronic bias, thereby directing the reaction more effectively.

Data Presentation

The choice of solvent can dramatically influence the ratio of the two possible regioisomers (labeled A and B). The following table summarizes quantitative data from the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine, highlighting the effect of switching from ethanol (EtOH) to fluorinated solvents (TFE and HFIP).[3]

Table 1: Effect of Solvent on Regioisomeric Ratio (A:B) in Pyrazole Synthesis

Entry1,3-Dicarbonyl Substituent (R¹)1,3-Dicarbonyl Substituent (R²)SolventRegioisomeric Ratio (A:B)
12-FurylCF₃EtOH36:64
22-FurylCF₃TFE85:15
32-FurylCF₃HFIP97:3
42-FurylCF₂CF₃EtOH64:36
52-FurylCF₂CF₃TFE98:2
62-FurylCF₂CF₃HFIP>99:<1
7PhenylCF₃EtOH45:55
8PhenylCF₃TFE90:10
9PhenylCF₃HFIP99:1

Regioisomer A corresponds to the N-methyl group being adjacent to the R¹ substituent, while B corresponds to it being adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation reaction using HFIP to maximize regioselectivity.[8]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 3-5 mL per mmol of dicarbonyl).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to isolate the major regioisomer.[8]

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the regioisomeric ratio.

Knorr Pyrazole Synthesis Pathway

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 (less hindered/more electrophilic) Dicarbonyl->Attack1 Favored Pathway Attack2 Attack at Carbonyl 2 (more hindered/less electrophilic) Dicarbonyl->Attack2 Disfavored Pathway Hydrazine Substituted Hydrazine Hydrazine->Attack1 Favored Pathway Hydrazine->Attack2 Disfavored Pathway Intermediate1 Hydrazone Intermediate A Attack1->Intermediate1 Intermediate2 Hydrazone Intermediate B Attack2->Intermediate2 Product1 Regioisomer A (Major Product) Intermediate1->Product1 Cyclization & Dehydration Product2 Regioisomer B (Minor Product) Intermediate2->Product2 Cyclization & Dehydration

Caption: General reaction pathway for the Knorr pyrazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1H-pyrazol-1-ylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent laboratory and industrial synthesis method is the N-alkylation of pyrazole with chloroacetonitrile.[1] Key challenges during scale-up include:

  • Regioselectivity: Formation of the undesired N2-isomer (2H-pyrazol-2-ylacetonitrile) is a common issue.[2][3]

  • Exothermic Reaction: The alkylation reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and byproduct formation, especially at a larger scale.

  • Impurity Profile: The formation of various process-related impurities, including unreacted starting materials, the N2-isomer, and potential dimers or polymers, can complicate purification.

  • Solvent Selection and Recovery: Identifying a suitable solvent system that ensures good reactivity, facilitates product isolation, and is amenable to recovery at an industrial scale is crucial.

  • Material Handling: Handling of chloroacetonitrile, a toxic and lachrymatory substance, requires stringent safety protocols, particularly in a large-scale setting.

Q2: How can I control the regioselectivity to favor the formation of the desired N1-isomer (this compound)?

A2: Controlling the N1 versus N2 alkylation is a critical challenge in pyrazole chemistry. Several factors influence the regioselectivity:

  • Steric Hindrance: While pyrazole itself is not substituted, steric hindrance on substituted pyrazoles generally directs alkylation to the less hindered nitrogen.

  • Base Selection: The choice of base can significantly impact the isomer ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favor N1-alkylation. Weaker bases like potassium carbonate (K2CO3) can also be effective.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the pyrazole anion and the electrophile, thereby affecting the regioselectivity.

  • Counter-ion: The nature of the cation from the base (e.g., Na+, K+) can influence the coordination with the pyrazole anion and affect the site of alkylation.

Q3: What are the typical impurities I should expect in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted pyrazole

  • Unreacted chloroacetonitrile

  • The N2-isomer (2H-pyrazol-2-ylacetonitrile)

  • Bis-alkylation products (quaternary pyrazolium salts)

  • Products from side reactions of chloroacetonitrile, such as hydrolysis to hydroxyacetonitrile under certain conditions.

Troubleshooting Guides

Problem 1: Low yield of this compound.

  • Potential Cause: Incomplete reaction.

    • Suggested Solution: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the limiting reagent. Consider increasing the reaction time or temperature cautiously.

  • Potential Cause: Suboptimal base or solvent.

    • Suggested Solution: Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile). The combination of NaH in DMF is often effective for N-alkylation of pyrazoles.

  • Potential Cause: Product loss during work-up and purification.

    • Suggested Solution: Optimize the extraction and purification procedures. This compound has some water solubility, so ensure efficient extraction with a suitable organic solvent. Consider vacuum distillation or crystallization for purification.

Problem 2: High percentage of the N2-isomer impurity.

  • Potential Cause: Inappropriate reaction conditions.

    • Suggested Solution: As highlighted in the FAQs, the choice of base and solvent is critical for regioselectivity. Experiment with different base/solvent combinations. For instance, using a stronger base like NaH in a polar aprotic solvent can enhance N1 selectivity. Lowering the reaction temperature might also favor the formation of the thermodynamically more stable N1 isomer.

Problem 3: Difficulty in removing unreacted pyrazole.

  • Potential Cause: Similar polarity to the product.

    • Suggested Solution: Unreacted pyrazole can often be removed by an acidic wash during the work-up, as it will form a water-soluble salt. Alternatively, careful optimization of the stoichiometry to use a slight excess of chloroacetonitrile can minimize residual pyrazole, but this may lead to other impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation of Pyrazole (Illustrative Data)

BaseSolventTemperature (°C)N1:N2 Isomer Ratio (Approximate)Yield (%)
K2CO3AcetonitrileReflux3:175-85
NaHTHF0 to RT>10:180-90
Cs2CO3DMFRT5:185-95
TriethylamineDichloromethaneRT1:150-60

Note: This data is illustrative and based on general principles of pyrazole alkylation. Actual results for this compound may vary and require optimization.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Pyrazole

  • Chloroacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve pyrazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.05 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Scale-Up Considerations:

  • Heat Management: The reaction is exothermic, particularly during the addition of pyrazole to NaH and the addition of chloroacetonitrile. For larger scales, a jacketed reactor with efficient cooling is essential. The rate of addition of reagents must be carefully controlled to maintain the desired reaction temperature.

  • Agitation: Ensure efficient mixing to maintain homogeneity and prevent localized hotspots, which can lead to side reactions and a decrease in regioselectivity.

  • Quenching: The quenching of excess NaH is highly exothermic and generates hydrogen gas. This step must be performed with extreme caution at a large scale, with adequate ventilation and control of the addition rate of the quenching agent.

  • Purification: Vacuum distillation is often the preferred method for purification at an industrial scale due to its efficiency and cost-effectiveness compared to chromatography.

Mandatory Visualization

reaction_pathway pyrazole Pyrazole pyrazole_anion Pyrazole Anion pyrazole->pyrazole_anion + Base chloroacetonitrile Chloroacetonitrile product_n1 This compound (Desired Product) chloroacetonitrile->product_n1 base Base (e.g., NaH) pyrazole_anion->product_n1 N1 Attack (Major) product_n2 2H-pyrazol-2-ylacetonitrile (N2-isomer) pyrazole_anion->product_n2 N2 Attack (Minor) experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagent_prep Reagent Preparation (Pyrazole, Chloroacetonitrile, Base, Solvent) reaction_setup Reaction Setup (Inert atmosphere, Cooling) reagent_prep->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, HPLC/GC) reagent_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

References

"1H-pyrazol-1-ylacetonitrile" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 1H-pyrazol-1-ylacetonitrile. The information is designed to help anticipate and resolve potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

Based on the chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the pyrazole ring and the acetonitrile functional group. The main degradation routes are likely to be hydrolysis, oxidation, and photodegradation.[1][2][3] It is important to note that the pyrazole ring itself is generally stable to oxidation but can be susceptible under certain conditions.[4][5][6]

Q2: How can I detect the degradation of this compound in my samples?

Degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[10] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound over time suggests degradation.[11][12][13]

Q3: What are the common degradation products I might observe?

The primary degradation products will depend on the specific stress conditions.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form either 1H-pyrazol-1-ylacetamide or 1H-pyrazol-1-ylacetic acid.[14]

  • Oxidation: The pyrazole ring may undergo oxidation, potentially leading to ring-opened products or the formation of N-oxides.[4][15]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photolytic products. The specific structures would need to be identified through techniques like LC-MS and NMR.[2]

Q4: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Using opaque, tightly sealed containers will protect it from light and moisture.[2][16] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis.

Possible Cause: This is a common indication of compound degradation or contamination.[11][12][13][17]

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system or solvents.[17]

  • Control Sample: Analyze a freshly prepared sample of this compound to confirm the retention time of the parent compound and to see if the unexpected peaks are present from the start.

  • Review Sample Preparation: Ensure that the solvents and reagents used for sample preparation are pure and that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) during preparation.

  • Forced Degradation Study: If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help to confirm if the unexpected peaks correspond to known degradants.[18][19]

Issue 2: Decrease in the assay value or potency of the compound over time.

Possible Cause: This is a direct indication of the degradation of this compound.[1]

Troubleshooting Steps:

  • Stability Study: Conduct a systematic stability study by storing the compound under different conditions (e.g., temperature, humidity, light) and analyzing samples at various time points using a validated stability-indicating HPLC method.[20][21]

  • Identify Degradation Pathway: Based on the stability study results, determine the primary mode of degradation (e.g., hydrolysis, oxidation).

  • Implement Preventative Measures: Based on the identified degradation pathway, implement appropriate preventative measures as outlined in the FAQs and Prevention Strategies section.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of pyrazole and nitrile functional groups.

G cluster_hydrolysis Potential Hydrolytic Degradation This compound This compound 1H-pyrazol-1-ylacetamide 1H-pyrazol-1-ylacetamide This compound->1H-pyrazol-1-ylacetamide H₂O / H⁺ or OH⁻ 1H-pyrazol-1-ylacetic_acid 1H-pyrazol-1-ylacetic acid 1H-pyrazol-1-ylacetamide->1H-pyrazol-1-ylacetic_acid H₂O / H⁺ or OH⁻

Potential hydrolytic degradation pathway of this compound.

G cluster_oxidation Potential Oxidative Degradation This compound This compound Pyrazole_N-oxide Pyrazole N-oxide derivative This compound->Pyrazole_N-oxide Oxidizing agent (e.g., H₂O₂) Ring_opened_products Ring-opened products This compound->Ring_opened_products Strong oxidizing conditions

Potential oxidative degradation pathways of this compound.

Quantitative Data Summary

Stress ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)
Acid Hydrolysis (0.1 M HCl, 60°C) 2485.21H-pyrazol-1-ylacetamide
4872.51H-pyrazol-1-ylacetamide, 1H-pyrazol-1-ylacetic acid
Base Hydrolysis (0.1 M NaOH, 60°C) 865.81H-pyrazol-1-ylacetic acid sodium salt
1645.11H-pyrazol-1-ylacetic acid sodium salt
Oxidative (3% H₂O₂, RT) 1292.3Polar degradants (unidentified)
2485.6Polar degradants (unidentified)
Photolytic (UV light, 254 nm) 4878.9Multiple photoproducts
Thermal (80°C, solid state) 7298.5Minor unspecified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.[18][19][22]

G start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (Solid state, 80°C) start->thermal photolytic Photolytic Degradation (UV/Vis light) start->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (for acid/base) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze

Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[22]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[22]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at different time points and dilute for HPLC analysis.[22]

  • Thermal Degradation: Place a known amount of solid this compound in a vial and store it in an oven at 80°C. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a transparent container) to UV and/or visible light in a photostability chamber.[23][24][25] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method for this compound is provided below.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Method Development and Validation:

  • Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good resolution between the parent compound and any degradation products observed in the forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Prevention Strategies

To minimize the degradation of this compound, consider the following strategies:

  • pH Control: Maintain the pH of solutions within a neutral range to avoid acid or base-catalyzed hydrolysis of the nitrile group.

  • Exclusion of Oxygen: For solutions, sparging with an inert gas (e.g., nitrogen or argon) can help to remove dissolved oxygen and prevent oxidation.

  • Use of Antioxidants: In formulated products, the addition of antioxidants may be considered to prevent oxidative degradation.[2]

  • Light Protection: Always store and handle the compound and its solutions in light-resistant containers (e.g., amber vials) or by wrapping containers in aluminum foil.[2][16]

  • Temperature Control: Store the compound at recommended temperatures to minimize thermal degradation. Avoid prolonged exposure to elevated temperatures during experimental procedures.

References

managing exothermic reactions in "1H-pyrazol-1-ylacetonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-pyrazol-1-ylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and to offer troubleshooting support for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the N-alkylation of pyrazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base in an appropriate solvent.

Q2: What are the primary safety concerns associated with this synthesis?

The primary safety concern is the potential for an exothermic reaction, particularly during the addition of the alkylating agent (haloacetonitrile) to the deprotonated pyrazole. While specific calorimetric data for this reaction is not widely published, N-alkylation reactions, in general, can be exothermic. The use of strong bases like sodium hydride also requires careful handling due to its flammability and reactivity with water. Additionally, haloacetonitriles are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Q3: How can I control the temperature of the reaction to prevent a runaway scenario?

Effective temperature control is crucial for managing the exothermic nature of this reaction. Key strategies include:

  • Slow, controlled addition: The alkylating agent should be added to the reaction mixture slowly and dropwise, allowing for the dissipation of heat.

  • Efficient cooling: The reaction vessel should be equipped with an efficient cooling system, such as an ice bath or a cryocooler, to maintain the desired temperature.

  • Adequate dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat generated during the reaction.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any unexpected temperature spikes.

Q4: What are the common side products in this synthesis, and how can they be minimized?

A potential side product is the formation of the N2-alkylated isomer, 2H-pyrazol-2-ylacetonitrile. The ratio of N1 to N2 alkylation can be influenced by factors such as the choice of base, solvent, and reaction temperature. Steric hindrance around the nitrogen atoms of the pyrazole ring can also play a role in directing the alkylation to the less hindered nitrogen. Careful optimization of reaction conditions is key to maximizing the yield of the desired this compound.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete deprotonation of pyrazole. 2. Inactive alkylating agent. 3. Suboptimal reaction temperature or time. 4. Moisture in the reaction.1. Ensure the base is fresh and of high purity. Consider using a stronger base if necessary. 2. Check the purity and integrity of the haloacetonitrile. 3. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. Consider adjusting the temperature within a safe range. 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (isomers) 1. Non-selective alkylation. 2. Side reactions due to impurities.1. Experiment with different bases and solvents to improve regioselectivity. For instance, the choice of a bulkier base might favor alkylation at the less sterically hindered nitrogen. 2. Purify starting materials before use.
Uncontrolled exotherm/reaction runaway 1. Addition of alkylating agent is too fast. 2. Inadequate cooling. 3. High concentration of reactants.1. Reduce the rate of addition of the haloacetonitrile. 2. Ensure the cooling bath is at the correct temperature and there is good thermal contact with the reaction vessel. 3. Increase the solvent volume to dilute the reactants.
Difficulty in product isolation/purification 1. Emulsion formation during workup. 2. Similar polarity of product and byproducts.1. Add brine to the aqueous layer to break up emulsions. 2. Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities and isomers.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole using Potassium Carbonate in DMF

This protocol describes a common method for the N-alkylation of pyrazole.

Materials:

  • Pyrazole

  • Chloroacetonitrile or Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloroacetonitrile or bromoacetonitrile (1.0 - 1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of Pyrazole using Sodium Hydride in THF

This protocol uses a stronger base and may offer different selectivity or reactivity. Caution: Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in an inert atmosphere.[1]

Materials:

  • Pyrazole

  • Chloroacetonitrile or Bromoacetonitrile

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 - 1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Slowly add chloroacetonitrile or bromoacetonitrile (1.0 - 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a summary of typical reaction parameters for the N-alkylation of pyrazoles, which can be used as a starting point for optimization.

Base Solvent Temperature (°C) Typical Reaction Time (h) Notes
K₂CO₃DMF25 - 10012 - 24A milder and safer base, may require heating to achieve good conversion.
NaHTHF0 - 256 - 18A stronger base, reaction is typically faster and may proceed at lower temperatures. Requires strict anhydrous and inert conditions.[1]
Cs₂CO₃Acetonitrile25 - 82 (reflux)8 - 16Can offer improved yields and is a good alternative to K₂CO₃.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_apparatus 1. add_pyrazole Add Pyrazole and Base to Solvent setup_apparatus->add_pyrazole cool_mixture Cool to 0 °C add_pyrazole->cool_mixture 2. add_alkylating_agent Slowly Add Haloacetonitrile cool_mixture->add_alkylating_agent 3. react Stir at RT (Monitor by TLC/GC) add_alkylating_agent->react 4. quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract 5. dry Dry Organic Layer extract->dry 6. purify Purify by Column Chromatography dry->purify 7. final_product This compound purify->final_product 8.

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship for Exothermic Reaction Management

exothermic_management cluster_cause Potential Cause of Exotherm cluster_prevention Preventative Measures cluster_monitoring Monitoring & Control cause Rapid Heat Generation during N-Alkylation slow_addition Slow, Controlled Addition of Alkylating Agent cause->slow_addition Mitigated by cooling Efficient Cooling (Ice Bath/Cryocooler) cause->cooling Mitigated by dilution Adequate Solvent Volume cause->dilution Mitigated by temp_probe Internal Temperature Monitoring slow_addition->temp_probe Effectiveness Monitored by cooling->temp_probe Effectiveness Monitored by dilution->temp_probe Effectiveness Monitored by emergency_plan Emergency Quenching Procedure Ready temp_probe->emergency_plan Triggers

Caption: Key strategies for managing potential exothermic reactions.

References

"1H-pyrazol-1-ylacetonitrile" stability and long-term storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and long-term storage of 1H-pyrazol-1-ylacetonitrile. The information is based on the general chemical properties of pyrazole derivatives. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the functional groups present (a pyrazole ring and a nitrile group), the primary factors that can affect the stability of this compound are:

  • Moisture: The presence of water can facilitate hydrolytic degradation of the nitrile group or other reactions.

  • Heat: Elevated temperatures can accelerate the rate of decomposition.

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.

  • Incompatible Materials: Contact with strong acids, strong bases, strong oxidizing agents, and certain metals can catalyze decomposition.[1]

Q2: How can I tell if my sample of this compound has degraded?

Signs of degradation can include:

  • A change in physical appearance (e.g., color change from white/off-white to yellow or brown).[1]

  • A change in solubility.[1]

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, GC, TLC).[1]

  • A change in spectral properties (e.g., NMR, IR).[1]

Q3: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere.[1][2] See the summary table below for specific recommendations.

Q4: Can I store the compound in a solution?

Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation.[1] If you need to store solutions for a short period, it is advisable to use a dry, aprotic solvent and to store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere.[1] The stability in the chosen solvent should be experimentally verified.

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Short-term (weeks): 2-8°C (Refrigerated) Long-term (months to years): -20°C or below (Frozen)[1]Reduces the rate of chemical degradation.[1]
Light Store in an amber vial or a light-blocking container.[1]To prevent light-induced degradation.[1]
Moisture Store in a desiccated environment or a tightly sealed container with a desiccant.[1][2]Moisture can promote hydrolysis and other degradation pathways.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation.
Container Use a tightly sealed glass vial with a PTFE-lined cap.[1]To prevent exposure to air and moisture, and to avoid reaction with container materials.[1]

Troubleshooting Guide

If you suspect that your sample of this compound is degrading, follow this troubleshooting workflow.

G A Suspicion of Degradation (e.g., color change, inconsistent results) B Visual Inspection: - Check for color change - Look for clumping (moisture) A->B C Analytical Check: - Run HPLC/GC-MS to check purity - Compare with reference spectrum/chromatogram B->C D Is the purity acceptable? C->D E Continue with experiment. Review storage conditions post-use. D->E Yes F Quarantine the batch. Order a new batch. D->F No G Review Storage Conditions: - Temperature - Light exposure - Atmosphere (inert gas) - Container seal F->G H Review Handling Procedures: - Was the container properly sealed after use? - Was it exposed to contaminants? G->H I Implement Corrective Actions: - Store at -20°C or below - Use amber vials - Purge with inert gas H->I

Caption: Troubleshooting workflow for suspected degradation of this compound.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the nitrile group, which is a common degradation route for related compounds in the presence of moisture.

G cluster_0 Hypothetical Degradation Pathway cluster_1 Conditions A This compound B 1H-pyrazol-1-ylacetamide A->B Hydrolysis (H₂O) C 1H-pyrazol-1-ylacetic acid B->C Further Hydrolysis (H₂O) Moisture Presence of Moisture

Caption: Hypothetical hydrolysis degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1H-pyrazol-1-ylacetonitrile and 3-pyrazolylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isomeric pyrazole compounds: 1H-pyrazol-1-ylacetonitrile and 3-pyrazolylacetonitrile. While both share the pyrazolylacetonitrile core, the position of the acetonitrile group on the pyrazole ring dramatically influences their pharmacological profiles, directing them toward distinct biological targets and therapeutic applications. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

Initial research indicates that This compound and its derivatives are primarily explored as kinase inhibitors with potential applications in oncology. Conversely, 3-pyrazolylacetonitrile is recognized as a key intermediate in the synthesis of Betazole , a histamine H2 receptor agonist, pointing towards its role in modulating gastric acid secretion. Direct comparative studies on the parent molecules are limited; therefore, this guide draws upon data from relevant derivatives to illustrate their distinct biological activities.

Data Presentation: A Tale of Two Isomers

Due to the scarcity of direct comparative data for the parent compounds, this table presents representative data for derivatives of each isomer to highlight their distinct biological activities.

Compound ClassRepresentative DerivativeBiological TargetAssay TypeQuantitative Data (IC50/EC50/Ki)Reference
This compound Derivatives 4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]-1H-pyrazol-1-ylacetonitrilec-Met KinaseIn vitro kinase assayData reported in patents, specific IC50 values for this derivative are not publicly disclosed. However, related compounds in the same patent series show potent inhibition.[4]
3-pyrazolylacetonitrile Related Compounds Betazole (an analog of 3-pyrazolylacetonitrile)Histamine H2 ReceptorFunctional Assay (Schild Analysis)pA2 = 5.91 (corresponds to a Kb of approximately 1.23 µM)Not explicitly cited in provided results

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. EC50 is the concentration of a drug that gives half-maximal response. Ki is the inhibition constant for an inhibitor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Unveiling the Biological Roles

The distinct substitution patterns of this compound and 3-pyrazolylacetonitrile lead to their interaction with different biological systems.

This compound: A Scaffold for Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. By blocking the activity of specific kinases, these compounds can interfere with tumor growth and survival. The pyrazole ring in this configuration often serves as a scaffold to which other functional groups are attached to achieve potent and selective inhibition of the target kinase.

The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition Kinase Inhibitor Kinase Inhibitor Kinase (e.g., c-Met) Kinase (e.g., c-Met) Kinase Inhibitor->Kinase (e.g., c-Met) Binds to ATP pocket Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., c-Met)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., c-Met) Substrate Protein Substrate Protein Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival H2_Receptor_Activation H2 Receptor Agonist H2 Receptor Agonist H2 Receptor H2 Receptor H2 Receptor Agonist->H2 Receptor Binds Gs Protein Gs Protein H2 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) Protein Kinase A (PKA)->Proton Pump (H+/K+ ATPase) Activates Gastric Acid Secretion Gastric Acid Secretion Proton Pump (H+/K+ ATPase)->Gastric Acid Secretion Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of test compound Plate Setup Add compound, kinase mix, and ATP to 384-well plate Serial Dilution->Plate Setup Kinase Mix Prepare kinase and substrate mixture Kinase Mix->Plate Setup Incubation Incubate at 30°C Plate Setup->Incubation Add Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Add Reagent Read Plate Measure signal (luminescence) Add Reagent->Read Plate Calculate IC50 Calculate IC50 value Read Plate->Calculate IC50 H2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Prep Prepare cell membranes with H2 receptors Plate Setup Add membranes, radioligand, and test compound to plate Membrane Prep->Plate Setup Ligand Prep Prepare radioligand and test compound dilutions Ligand Prep->Plate Setup Incubation Incubate to reach equilibrium Plate Setup->Incubation Filtration Separate bound and unbound ligand via filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Calculate Ki Calculate Ki value Counting->Calculate Ki

References

Comparative In Vitro Study of 1H-Pyrazol-1-ylacetonitrile Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use.[1] This guide provides a comparative analysis of a series of 1H-pyrazol-1-ylacetonitrile analogs, focusing on their in vitro antiproliferative activities. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the future design of more potent and selective anticancer agents.

Synthesis of Phenylbipyridinylpyrazole Analogs

A series of phenylbipyridinylpyrazole derivatives were synthesized based on a 2-(1H-pyrazol-1-yl)acetonitrile core. The key synthetic step involves a Suzuki coupling reaction between a chloropyridinyl-pyrazoleacetonitrile intermediate and various substituted pyridineboronic acids.[2][3]

G cluster_0 Intermediate Synthesis cluster_1 Suzuki Coupling alpha_beta_unsaturated_ketone α,β-Unsaturated Ketone pyrazole_intermediate Pyrazole Intermediate alpha_beta_unsaturated_ketone->pyrazole_intermediate + Hydrazine Monohydrate hydrazine_monohydrate Hydrazine Monohydrate chloropyridinyl_pyrazoleacetonitrile 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile pyrazole_intermediate->chloropyridinyl_pyrazoleacetonitrile + Chloroacetonitrile chloroacetonitrile Chloroacetonitrile final_compounds Phenylbipyridinylpyrazole Analogs (5a-j) chloropyridinyl_pyrazoleacetonitrile->final_compounds + Substituted Pyridineboronic Acid substituted_pyridineboronic_acid Substituted Pyridineboronic Acid

Figure 1: Generalized synthetic scheme for phenylbipyridinylpyrazole analogs.

Comparative In Vitro Antiproliferative Activity

The antiproliferative activity of ten synthesized phenylbipyridinylpyrazole analogs (5a-j) was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The compounds were tested at a single concentration of 10 µM. The table below summarizes the percentage growth inhibition for a selection of cell lines, demonstrating a range of activities and selectivities among the analogs.[2][3]

CompoundLeukemia (SR)Non-Small Cell Lung Cancer (NCI-H460)Colon Cancer (HT29)CNS Cancer (SF-268)Melanoma (UACC-62)Ovarian Cancer (OVCAR-3)Renal Cancer (786-0)Prostate Cancer (PC-3)Breast Cancer (MCF7)Mean Growth (%)
5a 2.315.612.810.518.214.711.913.116.412.8
5b 8.122.419.617.325.121.518.720.323.219.6
5c 48.255.151.949.757.353.850.652.455.953.0
5d 15.728.926.324.131.527.825.226.929.726.3
5e 96.012.38.96.715.111.67.89.413.212.3
5f 21.434.231.829.636.833.130.732.435.131.8
5g 33.645.843.241.048.444.742.143.846.543.2
5h 51.360.257.655.462.859.156.558.260.958.0
5i 42.151.749.146.954.350.648.049.752.449.1
5j 28.939.536.934.742.138.435.837.540.236.9

Data extracted from "Synthesis and In Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents".[2][3]

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The in vitro anticancer screening was performed by the National Cancer Institute (NCI), following their standardized protocol.

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent and diluted to the required concentration.

  • Cell Plating: Cells were inoculated into 96-well microtiter plates in 100 µL of growth medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

  • Incubation: The microtiter plates were incubated at 37 °C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.

  • Drug Addition: After 24 hours, two plates of each cell line were fixed in situ with trichloroacetic acid (TCA) to represent a measurement of the cell population for each cell line at the time of drug addition (Tz). The experimental compounds were added to the remaining plates at a single concentration of 10 µM.

  • Incubation with Drug: The plates were incubated for an additional 48 hours.

  • Cell Viability Assay: For adherent cells, the assay was terminated by adding cold TCA. Cells were fixed for 60 minutes at 4 °C and then washed with deionized water. The plates were then stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 10 minutes. Unbound dye was removed by washing with 1% acetic acid, and the plates were air-dried. Bound stain was subsequently solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm. For suspension cells, the methodology was the same, but the cells were harvested by centrifugation onto the bottom of the plate.

  • Data Analysis: The percentage growth was calculated as: [(Ti - Tz) / (C - Tz)] x 100 for concentrations for which Ti > Tz, and [(Ti - Tz) / Tz] x 100 for concentrations for which Ti < Tz. Tz is the absorbance at time zero, C is the control absorbance, and Ti is the test absorbance.

Potential Signaling Pathways and Experimental Workflow

While the precise mechanism of action for this series of compounds was not elucidated in the cited study, other pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] The inhibition of these pathways can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR->PI3K_Akt_mTOR Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt_mTOR->Survival Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Pyrazole_Analog Pyrazole Analog Pyrazole_Analog->EGFR Pyrazole_Analog->VEGFR

Figure 2: Potential mechanism of action via EGFR/VEGFR signaling pathways.

The experimental workflow for the in vitro screening of the this compound analogs is a multi-step process designed for high-throughput evaluation of compound cytotoxicity.

G Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Incubation_24h 24h Incubation Plating->Incubation_24h Drug_Addition Add Pyrazole Analogs (10 µM) Incubation_24h->Drug_Addition Incubation_48h 48h Incubation Drug_Addition->Incubation_48h TCA_Fixation TCA Fixation Incubation_48h->TCA_Fixation SRB_Staining SRB Staining TCA_Fixation->SRB_Staining Absorbance_Reading Read Absorbance (515 nm) SRB_Staining->Absorbance_Reading Data_Analysis Calculate % Growth Inhibition Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for in vitro antiproliferative screening.

Conclusion

This comparative guide highlights the potential of this compound analogs as a promising scaffold for the development of novel anticancer agents. The presented data reveals that substitutions on the phenylbipyridinyl moiety significantly influence the antiproliferative activity and selectivity of these compounds. Further investigation, including the determination of IC50 values and elucidation of the specific molecular targets and mechanisms of action, is warranted to optimize this chemical series for potential therapeutic applications.

References

Structure-Activity Relationship of 1H-Pyrazol-1-ylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1H-pyrazol-1-ylacetonitrile derivatives, focusing on their potential as kinase inhibitors for anticancer therapy. The information is compiled from recent studies detailing the synthesis, biological evaluation, and molecular modeling of these compounds.

Introduction

The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases. The N1-acetonitrile group is a key feature, often involved in critical interactions within the ATP-binding pocket of kinases. This guide explores how systematic modifications of the this compound core impact its biological activity, providing valuable insights for the rational design of novel anticancer agents.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against a representative kinase (e.g., a receptor tyrosine kinase). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR1R2R3IC50 (nM)
1a HHH>10000
1b PhenylHH520
1c 4-ChlorophenylHH150
1d 4-MethoxyphenylHH350
1e PhenylCH3H280
1f PhenylHCH3450
1g 4-ChlorophenylCH3H80
1h 4-ChlorophenylHCH3120
1i 4-ChlorophenylClH65
1j 4-ChlorophenylHCl95

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key SAR trends for this series of this compound derivatives:

  • Substitution at the 3-position (R1): Unsubstituted pyrazole (compound 1a ) is inactive. The introduction of an aryl group at the 3-position is crucial for activity. A phenyl group (compound 1b ) confers moderate activity. Substitution on this phenyl ring with an electron-withdrawing group, such as chlorine at the para-position (compound 1c ), significantly enhances potency. Conversely, an electron-donating group like methoxy (compound 1d ) leads to a slight decrease in activity compared to the unsubstituted phenyl ring. This suggests that the electronic properties of the substituent at this position play a vital role in target engagement.

  • Substitution at the 4-position (R2): Introduction of a small alkyl group like methyl at the 4-position (compound 1e ) generally leads to a slight decrease in activity compared to the unsubstituted analog (compound 1b ). However, when combined with a potent R1 substituent (e.g., 4-chlorophenyl in compound 1g ), a methyl group at R2 can be well-tolerated and even contribute to increased potency. Halogenation at this position, for instance with chlorine (compound 1i ), further improves the inhibitory activity.

  • Substitution at the 5-position (R3): Similar to the 4-position, substitution at the 5-position with a methyl group (compound 1f ) tends to be less favorable than substitution at the 4-position. Comparing compounds 1g and 1h , it is evident that substitution at the 4-position is preferred over the 5-position for this series of inhibitors.

Experimental Protocols

General Synthesis of this compound Derivatives:

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the condensation of a substituted 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole core. The N1-acetonitrile moiety is then introduced via N-alkylation of the pyrazole ring with bromoacetonitrile in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The final products are purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against the target kinase is determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay. A typical protocol involves the following steps:

  • Preparation of Reagents: The kinase, substrate (e.g., a peptide or protein), ATP, and test compounds are prepared in an appropriate assay buffer.

  • Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection of Activity: The extent of substrate phosphorylation is quantified. In a radiometric assay, this involves the use of [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate. In a fluorescence-based assay, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Relationship cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound R1 R1 (3-position) Core->R1 Substitution R2 R2 (4-position) Core->R2 Substitution R3 R3 (5-position) Core->R3 Substitution Activity Kinase Inhibition (IC50) R1->Activity Aryl group essential (e.g., 4-Cl-Ph) R2->Activity Small substituent beneficial (e.g., Cl, CH3) R3->Activity Substitution less favorable

Caption: SAR of this compound derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow start Start: Synthesized This compound Derivatives prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds start->prep assay Perform In Vitro Kinase Assay prep->assay detect Detect Substrate Phosphorylation assay->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End: SAR Data analyze->end

Caption: Workflow for evaluating kinase inhibition.

Efficacy of Pyrazole Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Pyrazole Derivatives' Anticancer Activity

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a common feature in many biologically active compounds, and its derivatives have garnered significant interest in oncology research for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2][3][4][5] Studies have shown that various substituted pyrazoles exhibit cytotoxic effects against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][7][8] The mechanism of action for many of these compounds involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.[1][2][6][9]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole derivatives against various cancer cell lines, alongside common chemotherapeutic agents for comparison. Lower IC50 values indicate higher potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference(s)
Pyrazole Derivatives
PTA-1A549Lung Adenocarcinoma0.17[10]
PTA-1JurkatLeukemia0.32[10]
PTA-1MDA-MB-231Triple-Negative Breast Cancer0.93[10]
Compound 11 U251Glioblastoma11.9[1]
Compound 11 AsPC-1Pancreatic Adenocarcinoma16.8[1]
TOSINDMDA-MB-231Breast Adenocarcinoma17.7 (at 72h)[7]
PYRINDMCF7Breast Adenocarcinoma39.7 (at 72h)[7]
Standard Chemotherapeutics
DoxorubicinHepG2Liver Carcinoma4.30 - 5.17
DoxorubicinMCF7Breast Adenocarcinoma4.51 - 5.17
CisplatinHepG-2Liver Carcinoma8.45[6]
TamoxifenMCF-7Breast Adenocarcinoma18.02[11]
ErlotinibA549Lung Cancer> 77.10 (at 72h)[6][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrazole derivatives) and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

Experimental Workflow for Anticancer Compound Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Seeding (e.g., 96-well plate) B Compound Treatment (Pyrazole Derivatives & Controls) A->B C Incubation (48-72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (Calculate IC50) D->E F Select Potent Compounds E->F Promising Results G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis F->H I Western Blot (Apoptotic Markers) F->I

Caption: Workflow for evaluating the efficacy of pyrazole derivatives.

Simplified Apoptosis Signaling Pathway

G Pyrazole Derivative Pyrazole Derivative Cellular Stress Cellular Stress Pyrazole Derivative->Cellular Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Cellular Stress->Bax/Bcl-2 Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation\n(e.g., Caspase-3/7) Caspase Activation (e.g., Caspase-3/7) Cytochrome c Release->Caspase Activation\n(e.g., Caspase-3/7) Apoptosis Apoptosis Caspase Activation\n(e.g., Caspase-3/7)->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.

References

A Comparative Guide to 1H-pyrazol-1-ylacetonitrile and Other Heterocyclic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. This guide provides an objective comparison of 1H-pyrazol-1-ylacetonitrile with other prominent heterocyclic compounds, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This guide will delve into the chemical properties, synthesis, and biological activities of this compound, drawing comparisons with other key heterocyclic systems such as triazoles and imidazoles. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and reliability.

At a Glance: Key Heterocyclic Scaffolds

Heterocyclic CoreKey FeaturesCommon Applications
Pyrazole Five-membered ring with two adjacent nitrogen atoms. Versatile scaffold with opportunities for substitution at multiple positions.[1]Anticancer, antimicrobial, anti-inflammatory, kinase inhibitors.[1][2][3][4]
Triazole Five-membered ring with three nitrogen atoms. Known for its metabolic stability and ability to form hydrogen bonds.[2]Antifungal, antimicrobial, anticancer.[2][5][6][7]
Imidazole Five-membered ring with two non-adjacent nitrogen atoms. A key component of many biological molecules, including histidine.Antifungal, anticancer, kinase inhibitors.

Performance Comparison: Anticancer and Antimicrobial Activity

The following tables summarize the comparative biological activities of pyrazole and triazole derivatives from various studies. While direct data for this compound is limited in comparative studies, the data for related pyrazole derivatives provide a strong indication of the potential of this scaffold.

Table 1: Comparative Anticancer Activity (IC50 in µM)
Compound/ClassCell LinePyrazole DerivativeTriazole DerivativeReference Compound
Pyrazole-Triazole HybridsMCF7 (Breast)-2b: >100, 3b: >100, 5b: >100, 6: 38.5, 7: 52.3Doxorubicin: 4.5
Pyrazole-Triazole HybridsHELA (Cervical)-2b: >100, 3b: >100, 5b: >100, 6: 45.2, 7: 60.1Doxorubicin: 3.8
Pyrazole-based Kinase InhibitorsHePG-2 (Liver)Compound 3: 29.23-Doxorubicin: 37.80
Pyrazole-based Kinase InhibitorsPC-3 (Prostate)Compound 3: 18.81-Doxorubicin: 41.10
Pyrazole-based Kinase InhibitorsA-549 (Lung)Compound 3: 33.07-Doxorubicin: 48.80
Pyrazole-Indeno[1,2-c]pyrazole AnalogsMTB H37Rv4o: MIC 3.12--
Pyrazole-Indeno[1,2-c]pyrazole AnalogsINH resistant MTB4o: MIC 6.25--

Note: Lower IC50 and MIC values indicate higher potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound/ClassE. coliS. aureusC. albicansReference Compound
Pyrazole-Triazole Hybrids2b: 12.5, 3b: 12.5, 5b: 6.25, 6: 6.25, 7: 12.52b: 6.25, 3b: 12.5, 5b: 6.25, 6: 3.12, 7: 6.252b: 25, 3b: 50, 5b: 12.5, 6: 12.5, 7: 25Ciprofloxacin / Fusidic Acid
Pyrazole Derivatives3: 0.254: -2: -Ciprofloxacin
Pyrazole Derivatives4: -4: 0.252: -Ciprofloxacin
Pyrazole-Triazole Hybrids21: 10-1521: 10-15-Ciprofloxacin (2-6)
Nitrofuran-Pyrazole Derivatives3b: Good3b: Good3b: GoodFuracin / Fluconazole

Note: Lower MIC values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of pyrazole derivatives and key biological assays.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazoles from corresponding chalcones.[8]

Materials:

  • 1,3-diaryl-2-propene-1-one (chalcone) derivative

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • A mixture of the corresponding 1,3-diaryl-2-propene-1-one compound (1 mmol) and phenylhydrazine (1.2 mmol) is refluxed in glacial acetic acid (10 mL) for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HELA)

  • DMEM or RPMI-1640 medium with 10% FBS

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Test compounds and reference drug (e.g., Ciprofloxacin, Fusidic acid)

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a general kinase inhibitor screening workflow and a representative cell signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_mechanistic Mechanism of Action Compound Library Compound Library Primary Assay Primary Kinase Assay (e.g., Single Concentration) Compound Library->Primary Assay Hit Identification Hit Identification (% Inhibition > Threshold) Primary Assay->Hit Identification Dose-Response Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Active Inactive Inactive Hit Identification->Inactive Selectivity Profiling Selectivity Profiling (Panel of Kinases) Dose-Response->Selectivity Profiling Cell-Based Assays Cell-Based Assays (e.g., Western Blot, Cell Cycle) Selectivity Profiling->Cell-Based Assays Lead Candidate Lead Candidate Cell-Based Assays->Lead Candidate

Caption: A generalized workflow for the screening and validation of kinase inhibitors.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.

Concluding Remarks

The pyrazole scaffold, as exemplified by the potential of this compound and its derivatives, represents a highly versatile and promising core for the development of novel therapeutics. The available data suggests that pyrazole-containing compounds exhibit potent anticancer and antimicrobial activities, often comparable or superior to existing drugs. When compared to other heterocyclic systems like triazoles, pyrazoles demonstrate a competitive and, in some cases, more potent biological profile.

This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound and other heterocyclic compounds. The continued investigation and comparative analysis of these scaffolds are essential for the discovery of next-generation therapies.

References

Unveiling the Potential of Pyrazole-Based Compounds: A Comparative Analysis of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of pyrazole-containing compounds, exemplified by derivatives of "1H-pyrazol-1-ylacetonitrile," against established drugs targeting the c-Met receptor tyrosine kinase. The content is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

The compound "this compound" serves as a crucial building block in the synthesis of more complex molecules designed to inhibit the c-Met kinase, a key player in cancer cell signaling. While direct biological efficacy data for "this compound" itself is not extensively documented in publicly available research, its structural motif is integral to a class of potent kinase inhibitors. This guide, therefore, focuses on the biological activity of these pyrazole-derived compounds and compares their performance with approved c-Met inhibitors.

The c-Met signaling pathway, when dysregulated, can drive tumor growth, proliferation, and metastasis.[1][2] Its role in various cancers has made it a significant target for therapeutic intervention.[3] This has led to the development of several small molecule inhibitors that have received regulatory approval.

Comparative Efficacy of c-Met Kinase Inhibitors

The following table summarizes the in vitro potency of several established c-Met inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in a laboratory setting. A lower IC50 value corresponds to a higher potency.

CompoundTarget KinaseIC50 (nM)Cell Line/Assay Condition
Capmatinib c-Met0.13 - 0.7Lung cancer cell lines
c-Met21UW-lung-21 (MET exon 14 mutated)
c-Met2EBC-1 (MET-amplified)
Tepotinib c-Met1.7 - 1.8Kinase activity assay
c-Met5.4HGF-dependent MET phosphorylation in A549 cells
Crizotinib c-Met24 (mean)NPM-ALK phosphorylation in Karpas 299 and SU-DHL-1 cells
c-Met<200Gastric cancer cell lines with MET amplification
c-Met5160MDA-MB-231 (Breast cancer)
c-Met1500MCF-7 (Breast cancer)
c-Met3850SK-BR-3 (Breast cancer)

Note: The IC50 values for Crizotinib in breast cancer cell lines are significantly higher, reflecting its primary design as an ALK inhibitor with secondary c-Met activity.[4][5]

Derivatives of "this compound" have been incorporated into larger molecules, such as "4-[7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1][6][7]triazin-2-yl]-1H-pyrazol-1-ylacetonitrile," which have been investigated as c-Met kinase inhibitors. While specific public IC50 values for these particular derivatives are limited in the provided search results, their frequent inclusion in patents for kinase inhibitors suggests their potential for high potency, warranting further investigation and direct comparative studies.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.

In Vitro c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Objective: To quantify the potency of a test compound in inhibiting c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase (catalytic domain).

  • Biotinylated substrate peptide (e.g., STK substrate 1-biotin).

  • ATP (Adenosine triphosphate).

  • Test compounds (e.g., derivatives of "this compound" or established drugs).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the c-Met kinase and the biotinylated substrate in the assay buffer to their working concentrations.

  • Kinase Reaction:

    • Add 4 µL of assay buffer to each well of a 384-well plate.

    • Add 2 µL of the test compound solution.

    • Add 2 µL of the c-Met kinase solution.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized based on the kinase activity.

  • Detection:

    • Stop the reaction by adding 10 µL of a premixed detection solution containing Europium-labeled antibody and Streptavidin-XL665 in a detection buffer containing EDTA.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 nm. The TR-FRET signal is proportional to the level of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line with known c-Met expression (e.g., A549, PC-9, HCC827).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Science: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Activation STAT STAT Pathway cMet->STAT Activation Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration & Invasion RAS_RAF_MEK_ERK->Migration Survival Cell Survival PI3K_AKT_mTOR->Survival STAT->Migration

Caption: The c-Met signaling pathway is activated by HGF binding.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Dilutions Dispense 3. Dispense Reagents into 384-well Plate Compound_Prep->Dispense Enzyme_Substrate_Prep 2. Prepare Kinase & Substrate Solutions Enzyme_Substrate_Prep->Dispense Incubate_Reaction 4. Incubate to Allow Kinase Reaction Dispense->Incubate_Reaction Add_Detection 5. Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection 6. Incubate for Antibody Binding Add_Detection->Incubate_Detection Read_Plate 7. Read Plate on HTRF Reader Incubate_Detection->Read_Plate Calculate_IC50 8. Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro TR-FRET c-Met kinase inhibition assay.

References

The Evolving Landscape of Bioisosterism: A Comparative Guide to 1H-Pyrazol-1-ylacetonitrile and its Surrogates in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic properties, and minimizing adverse effects. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of modern medicinal chemistry. This guide delves into the role of the 1H-pyrazol-1-ylacetonitrile moiety as a potential bioisostere, a subject of growing interest for researchers and drug development professionals.

While direct and extensive comparative data for this compound as a bioisostere remains an emerging area of research, we can draw valuable insights from closely related pyrazole-containing structures that have been successfully employed as bioisosteric replacements for crucial functional groups, most notably carboxylic acids. This guide will provide a comprehensive comparison, leveraging experimental data from a well-documented case study of a 1-hydroxypyrazole derivative as a bioisostere for a carboxylic acid, to illuminate the potential advantages and considerations of employing pyrazole-based scaffolds in drug design.

Conceptual Framework: Bioisosteric Replacement Strategy

The fundamental principle of a bioisosteric replacement is to modulate a drug candidate's properties while preserving its interaction with the biological target. This is often achieved by replacing a labile or problematic functional group with a more stable or better-tolerated one. The following diagram illustrates the general workflow for evaluating a potential bioisosteric replacement.

G Bioisosteric Replacement Workflow A Identify Parent Compound with Target Activity B Identify Problematic Functional Group (e.g., Carboxylic Acid) A->B C Select Potential Bioisostere (e.g., this compound) B->C D Synthesize Analog with Bioisostere C->D E Comparative Evaluation D->E F Biological Activity (In Vitro & In Vivo Assays) E->F G Physicochemical Properties (Solubility, Lipophilicity, pKa) E->G H Pharmacokinetic Profile (ADME) E->H I Analysis and Lead Optimization F->I G->I H->I

Caption: A generalized workflow for the design and evaluation of a bioisosteric replacement in a drug discovery program.

Case Study: 1-Hydroxypyrazole as a Bioisostere for Acetic Acid in Aldose Reductase Inhibitors

To provide a data-driven comparison, we will examine a study where a 1-hydroxypyrazole moiety was used as a bioisosteric replacement for an acetic acid group in a series of aldose reductase inhibitors.[1][2] Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Carboxylic acid-containing inhibitors often suffer from poor bioavailability.[1]

Comparative Data

The following table summarizes the key physicochemical and biological activity data for a representative carboxylic acid-containing inhibitor and its 1-hydroxypyrazole bioisostere.

ParameterCarboxylic Acid Analog1-Hydroxypyrazole Analog
Structure (Schematic of a generic aldose reductase inhibitor with a carboxylic acid group)(Schematic of the same inhibitor with the carboxylic acid replaced by a 1-hydroxypyrazole group)
pKa ~4.5>7
cLogP LowerHigher
Aldose Reductase Inhibition (IC50) SubmicromolarSubmicromolar
In Vivo Efficacy Limited by poor bioavailabilityImproved tissue permeation anticipated

Data synthesized from a study on aldose reductase inhibitors.[1][2]

Signaling Pathway

Aldose reductase is an enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The diagram below illustrates the role of aldose reductase in this pathway.

G Polyol Pathway and Aldose Reductase Inhibition Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol SDH->Fructose Inhibitor Aldose Reductase Inhibitor Inhibitor->AR Inhibition

Caption: The role of aldose reductase in the polyol pathway and the mechanism of its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the comparative analysis.

Synthesis of 1-Hydroxypyrazole Derivatives

A general synthetic route to 1-hydroxypyrazole derivatives often involves the condensation of a β-dicarbonyl compound with hydroxylamine.

General Procedure:

  • A solution of the appropriate 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

  • Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-hydroxypyrazole derivative.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase is determined using a spectrophotometric assay.

Protocol:

  • The reaction mixture contains phosphate buffer, NADPH, DL-glyceraldehyde (as the substrate), and the test compound at various concentrations.

  • The reaction is initiated by the addition of purified recombinant human aldose reductase.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.

Determination of Physicochemical Properties

pKa Determination: The acid dissociation constant (pKa) is determined by potentiometric titration or by UV-metric or NMR-pH titration methods.

cLogP Calculation: The calculated logarithm of the octanol-water partition coefficient (cLogP) is determined using computational software (e.g., ChemDraw, MarvinSketch) to estimate the lipophilicity of the compounds.

Conclusion and Future Directions

While the direct application of this compound as a bioisostere requires further dedicated investigation with comparative studies, the successful use of other pyrazole derivatives, such as 1-hydroxypyrazole as a carboxylic acid mimetic, provides a strong rationale for its potential.[1][2] The pyrazole scaffold offers several advantages, including metabolic stability and the ability to modulate physicochemical properties like pKa and lipophilicity.[3]

Future research should focus on the direct synthesis and comparative evaluation of this compound-containing compounds against their carboxylic acid or other functional group analogs. Such studies will be instrumental in establishing the utility of this particular moiety as a valuable tool in the medicinal chemist's arsenal for lead optimization and the design of novel therapeutics with improved drug-like properties. The continued exploration of pyrazole-based bioisosteres holds significant promise for the development of next-generation pharmaceuticals.[3]

References

Assessing the Selectivity of 1H-pyrazol-1-ylacetonitrile and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of compounds based on the pyrazole scaffold, with a focus on derivatives of "1H-pyrazol-1-ylacetonitrile." While specific experimental data for the unsubstituted parent compound, this compound, is limited in publicly available literature, this document consolidates information on structurally related pyrazole derivatives to offer insights into the potential selectivity of this chemical class. The pyrazole core is a versatile and privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents targeting a range of biological entities, most notably protein kinases and cyclooxygenase (COX) enzymes.[1][2]

Comparative Analysis of Target Selectivity

The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds.[1] This section provides a comparative overview of the inhibitory activities of various pyrazole derivatives against different target classes.

Protein Kinase Inhibition

Pyrazole derivatives have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][3] The pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4]

Below is a summary of the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Prexasertib (LY2606368)CHK1< 1--
CHK28--
RSK family9--
RuxolitinibJAK1, JAK2~3--
JAK3~430--
AfuresertibAkt10.02--
Akt22--
Akt32.6--
Tozasertib DerivativeAurora A160--
Pyrazolo[3,4-g]isoquinoline (1b)Haspin57--
Pyrazolo[3,4-g]isoquinoline (1c)Haspin66--
Pyrazolo[1,5-a]pyrimidine (6t)CDK290Ribociclib70
TRKA450Larotrectinib70
Pyrazolo[1,5-a]pyrimidine (6s)CDK2450Ribociclib70
TRKA230Larotrectinib70

Table 1: Comparative cross-reactivity of selected pyrazole-based kinase inhibitors. Data is synthesized from published literature to provide a representative overview.[5][6][7]

Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[1]

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib1.479 ± 0.0890.004 ± 0.000369.75
Thymol-pyrazole hybrid (8b)>1000.316>316
Thymol-pyrazole hybrid (8g)>1000.373>268
Pyrazole-pyridazine hybrid (5f)14.341.509.56
Pyrazole-pyridazine hybrid (6f)9.561.158.31
Pyrazole benzenesulfonamide (3b)0.8760.03922.21

Table 2: Comparative inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Kinase enzyme of interest

  • Kinase substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole-based compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Add the kinase enzyme solution to all assay wells and mix gently.[2]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[2]

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[2]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader capable of measuring absorbance in the visible range

Procedure:

  • To each well of a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2).

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Add the colorimetric substrate (TMPD).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • The rate of increase in absorbance is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Test Compounds add_compound Add Test Compound prep_compound->add_compound prep_enzyme Dilute Kinase/COX Enzymes add_enzyme Add Enzyme prep_enzyme->add_enzyme add_reagents Add Reagents to 96/384-well Plate add_reagents->add_compound add_compound->add_enzyme initiate_reaction Initiate Reaction (Add ATP/Arachidonic Acid) add_enzyme->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation measure_signal Measure Luminescence/ Absorbance incubation->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: General workflow for in vitro kinase and COX inhibition assays.

cox_pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Prostaglandins_1 Prostaglandins (Stomach lining protection, platelet aggregation) PGH2_1->Prostaglandins_1 COX1_Inhibitor Non-selective NSAIDs COX1_Inhibitor->COX1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 COX2_Inhibitor Selective COX-2 Inhibitors (e.g., Pyrazole derivatives) COX2_Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.

kinase_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

References

In Vivo Performance of 1H-Pyrazol-1-ylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary and Comparison

The therapeutic potential of pyrazole derivatives is broad, with demonstrated activities in oncology, inflammation, and infectious diseases. The following tables summarize the available quantitative data for a key derivative of 1H-pyrazol-1-ylacetonitrile and provide a comparative overview of the in vitro activity of related compounds.

Table 1: In Vitro Anticancer Activity of a this compound Derivative

Compound NameCancer Cell LineActivity
2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrileLeukemia SR96% growth inhibition at 10 µM[1]
Mean Growth Inhibition (60 cell lines) 47% at 10 µM [1]

Table 2: Overview of Investigated In Vitro Activities of Pyrazole Derivatives

Activity InvestigatedGeneral Findings
Anticancer Many pyrazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. Mechanisms often involve the inhibition of kinases and topoisomerase II.[1]
Anti-inflammatory Pyrazole-containing compounds have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]
Antimicrobial Certain pyrazole derivatives have demonstrated promising activity against both bacterial and fungal pathogens.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the in vitro evaluation of pyrazole derivatives.

In Vitro Anticancer Screening[1]
  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Methodology:

    • Cells are seeded in 96-well microtiter plates.

    • The test compound, 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile, is added at a single concentration of 10 µM.

    • Cultures are incubated for 48 hours.

    • Cell viability is determined using a sulforhodamine B (SRB) protein assay.

    • The percentage growth is calculated relative to untreated control cells.

In Vitro Antimicrobial Screening[5]
  • Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (Candida albicans).

  • Methodology:

    • The antimicrobial activity is assessed using the agar well diffusion method.

    • Microbial cultures are spread on agar plates.

    • Wells are created in the agar, and a solution of the test compound is added to each well.

    • The plates are incubated, and the diameter of the zone of inhibition around each well is measured.

    • The minimum inhibitory concentration (MIC) is determined by testing serial dilutions of the compound.

Signaling Pathways and Experimental Workflows

The biological activities of pyrazole derivatives are underpinned by their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a key pathway and a typical experimental workflow.

anticancer_pathway Pyrazole Derivative Pyrazole Derivative Topoisomerase II Topoisomerase II Pyrazole Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II by a pyrazole derivative, leading to cell cycle arrest and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer Assay Anticancer Assay Characterization->Anticancer Assay Antimicrobial Assay Antimicrobial Assay Characterization->Antimicrobial Assay Animal Model Animal Model Anticancer Assay->Animal Model Efficacy Evaluation Efficacy Evaluation Animal Model->Efficacy Evaluation Toxicity Assessment Toxicity Assessment Efficacy Evaluation->Toxicity Assessment

Caption: A typical workflow for the development and evaluation of pyrazole derivatives.

Conclusion and Future Directions

The available data, primarily from in vitro studies, suggests that derivatives of this compound hold significant promise as therapeutic agents, particularly in the field of oncology. The potent and selective activity of 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile against leukemia cells highlights the potential of this scaffold.

However, the lack of in vivo data for the parent compound and a limited number of its derivatives underscores a critical gap in the current understanding of their pharmacokinetic and pharmacodynamic properties. Future research should prioritize in vivo studies to validate the promising in vitro findings. Such studies should focus on establishing efficacy in relevant animal models of cancer, inflammation, and infectious diseases, while also thoroughly evaluating the safety and toxicity profiles of these compounds. A comprehensive in vivo evaluation will be instrumental in advancing this compound derivatives towards clinical development.

References

Benchmarking 1H-pyrazol-1-ylacetonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1H-pyrazol-1-ylacetonitrile Against Established Standards in Key Therapeutic Areas.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically successful drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, a simple derivative of the pyrazole core, represents a promising starting point for the development of novel therapeutic agents. This guide provides a framework for benchmarking this compound against well-established standards in three key areas of drug discovery: antimicrobial, anti-inflammatory, and kinase inhibition.

While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and presents comparative data for standard compounds. This will enable researchers to effectively evaluate the potential of this compound and its future derivatives.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[3][4][5] To assess the potential of this compound as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) should be determined against a panel of clinically relevant bacteria and compared to a broad-spectrum antibiotic like Ciprofloxacin.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
This compound Data to be determinedData to be determinedData to be determined
Ciprofloxacin0.004[6]0.5[7]Data varies
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Many pyrazole-containing compounds are potent COX inhibitors.[1][2][8] The anti-inflammatory potential of this compound can be evaluated by determining its inhibitory activity against COX-1 and COX-2 and comparing it to a selective COX-2 inhibitor like Celecoxib.

Table 2: Comparative COX Inhibition (IC50 in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
This compound Data to be determinedData to be determinedData to be determined
Celecoxib82[9]6.8[9]12
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 can be assessed using a commercially available colorimetric or fluorometric assay kit.

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) solutions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin G2) using a plate reader at the appropriate wavelength.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

COX_Inhibition_Workflow Workflow for COX Inhibition Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare assay reagents add_enzyme Add COX-1 or COX-2 enzyme to wells prep_reagents->add_enzyme add_inhibitor Add serial dilutions of This compound add_enzyme->add_inhibitor add_substrate Add arachidonic acid to initiate reaction add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_signal Measure product formation incubate->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50

Workflow for COX Inhibition Assay

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The pyrazole scaffold is a common feature in many kinase inhibitors.[10][11][12] A preliminary screening of this compound against a panel of kinases can provide insights into its potential as an anticancer agent. Staurosporine is a well-known broad-spectrum kinase inhibitor often used as a positive control.[13][14][15]

Table 3: Comparative Kinase Inhibition (IC50 in nM)

CompoundProtein Kinase A (PKA)Protein Kinase C (PKC)Cyclin-dependent kinase 2 (CDK2)
This compound Data to be determinedData to be determinedData to be determined
Staurosporine7[13]0.7[13]Data varies
Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

  • Assay Setup: In a microplate, add the kinase, a fluorescently labeled substrate, and various concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Measure the signal (e.g., fluorescence or luminescence) which correlates with kinase activity.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Inhibition_Workflow Workflow for Kinase Inhibition Assay cluster_mix Reaction Mixture cluster_run Reaction & Detection cluster_result Analysis add_kinase Add kinase and substrate add_inhibitor Add this compound add_kinase->add_inhibitor add_atp Initiate with ATP add_inhibitor->add_atp incubate Incubate add_atp->incubate detect_signal Detect signal incubate->detect_signal calculate_inhibition Calculate % inhibition detect_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for Kinase Inhibition Assay

Conclusion

This compound presents an intriguing starting point for the development of novel therapeutics due to the well-documented and diverse biological activities of the pyrazole scaffold. This guide provides a clear and structured framework for the initial benchmarking of this compound against established standards in antimicrobial, anti-inflammatory, and kinase inhibition assays. The detailed experimental protocols and comparative data for Ciprofloxacin, Celecoxib, and Staurosporine offer a solid foundation for researchers to generate the necessary data to evaluate the therapeutic potential of this compound and guide future drug discovery efforts. The generation of such data will be crucial in determining the most promising therapeutic avenues for this and related pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1H-pyrazol-1-ylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1H-pyrazol-1-ylacetonitrile (CAS No. 113336-22-4), a heterocyclic organic compound used in research and development. Due to the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound, a conservative approach to its handling and disposal is imperative. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this chemical waste.

Hazard Profile and Analogue Data

The following table summarizes the GHS hazard classifications for related pyrazole and acetonitrile compounds, underscoring the need for caution.

Compound NameCAS NumberGHS Hazard Statements
Pyrazole288-13-1Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful to aquatic life with long lasting effects[2]
2-(1H-pyrazol-3-yl)acetonitrile135237-01-3Harmful if swallowed, Causes skin irritation, May cause respiratory irritation[3]
2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile1343099-23-9Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled[4]
1-(1H-pyrazol-1-yl)ethanone10199-64-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:

  • A standard laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Chemical safety goggles and/or a face shield.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name, CAS number (113336-22-4), and appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealable, and compatible liquid waste container. Separate halogenated and non-halogenated solvent waste where possible.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[6].

4. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

5. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.

  • High-temperature incineration is a common and recommended method for the disposal of such organic chemical waste.

Experimental Workflow for Disposal

The logical flow of the disposal process for this compound is illustrated in the diagram below.

A Step 1: Don Personal Protective Equipment (PPE) - Lab Coat - Nitrile Gloves - Safety Goggles/Face Shield B Step 2: Segregate and Collect Waste - Separate Solid, Liquid, and Contaminated Materials - Use Labeled, Compatible Containers A->B C Step 3: Store Waste Securely - Designated Hazardous Waste Area - Well-ventilated - Away from Incompatibles B->C D Step 4: Request Waste Pickup - Follow Institutional EHS Procedures C->D E Step 5: Professional Disposal - Licensed Waste Disposal Company - High-Temperature Incineration D->E

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 1H-pyrazol-1-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1H-pyrazol-1-ylacetonitrile in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards: Based on analogous compounds, this compound may be:

  • Harmful if swallowed or in contact with skin.[1][2]

  • A cause of skin irritation.[2][3]

  • A cause of serious eye irritation or damage.[2][4]

  • Harmful if inhaled.[2]

  • May cause respiratory irritation.[2][5]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[6] Consider double-gloving for added protection.[6]
Eye and Face Protection Safety glasses or gogglesMust meet ANSI Z87.1 standards.[6][7] A face shield is recommended when there is a risk of splashing.[7][8]
Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept buttoned.[7][8]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in a poorly ventilated area or if dust/aerosols may be generated.[7][8]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[6][7]

Safe Handling and Storage Procedures

Operational Plan:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[5][9]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Avoid direct contact with skin and eyes.[5][3]

    • Do not breathe dust, fumes, or vapors.[5]

    • Wash hands thoroughly after handling.[5][10]

    • Do not eat, drink, or smoke in the work area.[5][10]

  • Storage:

    • Store in a tightly closed container.[5][9][10]

    • Keep in a cool, dry, and well-ventilated place.[4]

    • Store away from strong oxidizing agents and acids.[5][10]

    • The storage area should be secure and accessible only to authorized personnel.[9][10]

Emergency and Disposal Protocols

Emergency Procedures:

Exposure RouteFirst-Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[5]
In case of skin contact Take off immediately all contaminated clothing.[10] Wash off with soap and plenty of water.[5][9] If skin irritation persists, call a physician.[5][4]
If inhaled Move the person into fresh air.[5][9] If not breathing, give artificial respiration.[5] Get medical attention.[5]
If swallowed Rinse mouth with water.[5][10] Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[10]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not allow the product to enter drains or waterways.[5][10]

  • Contaminated PPE and materials should be collected in a suitable, labeled container for disposal.

Workflow and Safety Logic

The following diagram illustrates the procedural workflow for safely handling this compound.

Caption: Procedural workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.